LY-2584702 hydrochloride
Description
Propriétés
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7.ClH/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGYRKDHQORLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF4N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY-2584702 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY-2584702 hydrochloride is a potent and selective, ATP-competitive small molecule inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K). As a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, p70S6K is a key regulator of cell growth, proliferation, and survival, making it a compelling target in oncology. This technical guide provides a comprehensive overview of the mechanism of action of LY-2584702, supported by preclinical and clinical data. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to this compound
LY-2584702 is a synthetic organic compound that has been investigated for its potential as an antineoplastic agent.[1] It specifically targets p70S6K, a serine/threonine kinase that plays a pivotal role in protein synthesis and cell cycle progression.[1] Dysregulation of the PI3K/Akt/mTOR pathway, leading to aberrant p70S6K activation, is a frequent event in a variety of human cancers, correlating with poor prognosis and promoting tumor progression, cancer stemness, and drug resistance.[2][3] By inhibiting p70S6K, LY-2584702 aims to disrupt these oncogenic processes.
Core Mechanism of Action
LY-2584702 functions as an ATP-competitive inhibitor of p70S6K.[4] This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates. The primary and most well-characterized substrate of p70S6K is the 40S ribosomal protein S6 (rpS6).[2][3] Phosphorylation of rpS6 is a critical step in the initiation of protein synthesis of a specific class of mRNAs, known as 5' terminal oligopyrimidine (TOP) mRNAs, which encode for components of the translational machinery itself.
By inhibiting p70S6K, LY-2584702 effectively blocks the phosphorylation of rpS6.[1] This leads to a downstream cascade of events, including the inhibition of ribosome biogenesis and a decrease in the translation of proteins essential for cell growth and proliferation, ultimately leading to cell cycle arrest and a reduction in tumor growth.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Target/Cell Line | Parameter | Value | Reference(s) |
| p70S6K (enzyme assay) | IC50 | 4 nM | [4] |
| S6K1 (enzyme assay) | IC50 | 2 nM | [4] |
| HCT116 colon cancer cells (pS6 inhibition) | IC50 | 0.1-0.24 µM | [4] |
| pS6 inhibition in cells | IC50 | 100 nM | [4] |
| MSK2 (enzyme assay) | IC50 | 58-176 nM | [4] |
| RSK (enzyme assay) | IC50 | 58-176 nM | [4] |
Table 2: In Vivo Antitumor Efficacy in Xenograft Models
| Xenograft Model | Dose and Schedule | Outcome | Reference(s) |
| U87MG glioblastoma | 2.5 mg/kg BID | Significant single-agent efficacy | [4] |
| U87MG glioblastoma | 12.5 mg/kg BID | Significant single-agent efficacy | [4] |
| HCT116 colon carcinoma | 2.5 mg/kg BID | Significant single-agent efficacy | [4] |
| HCT116 colon carcinoma | 12.5 mg/kg BID | Significant single-agent efficacy | [4] |
| HCT116 colon carcinoma | 2.3 mg/kg (TMED50) | Statistically significant tumor growth reduction | [4] |
| HCT116 colon carcinoma | 10 mg/kg (TMED90) | Statistically significant tumor growth reduction | [4] |
Table 3: Phase I Clinical Trial Data
| Parameter | Value | Reference(s) |
| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [6] |
| Dose-Limiting Toxicities (Grade 3) | Vomiting, increased lipase, nausea, hypophosphataemia, fatigue, pancreatitis | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical and clinical evaluation of LY-2584702.
In Vitro p70S6K Enzymatic Assay
This protocol describes a representative method for determining the in vitro inhibitory activity of LY-2584702 against p70S6K.
-
Reagents and Materials:
-
Recombinant human p70S6K enzyme
-
S6 peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[7]
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of LY-2584702 in kinase buffer.
-
In a microplate, add the p70S6K enzyme, S6 peptide substrate, and either LY-2584702 or vehicle control (DMSO) to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of LY-2584702.
-
Cell-Based Assay for Inhibition of S6 Phosphorylation (Western Blot)
This protocol outlines the methodology to assess the inhibitory effect of LY-2584702 on the phosphorylation of ribosomal protein S6 in cancer cell lines.
-
Reagents and Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236) (e.g., Cell Signaling Technology #2211)[8] and rabbit anti-total S6
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Seed HCT116 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of LY-2584702 for 24 hours.[9]
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6 (Ser235/236) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total S6 as a loading control.
-
Quantify the band intensities to determine the IC50 for pS6 inhibition.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of LY-2584702 in a subcutaneous xenograft model.
-
Materials and Methods:
-
Human cancer cell line (e.g., U87MG or HCT116)
-
Immunodeficient mice (e.g., athymic nude mice)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
-
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer LY-2584702 (e.g., 12.5 mg/kg, twice daily) or vehicle orally to the respective groups.[9]
-
Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Tumor tissue can be processed for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.
-
Pharmacodynamic Analysis in Clinical Trials (Skin Biopsy)
This protocol provides a general outline for the collection and analysis of skin biopsies to assess the pharmacodynamic effects of LY-2584702 in patients.
-
Procedure:
-
Obtain informed consent from the patient.
-
Collect a punch biopsy of the skin at baseline (before treatment) and at specified time points during treatment.
-
Fix the biopsy specimen in formalin and embed it in paraffin.
-
Perform immunohistochemistry (IHC) on the paraffin-embedded sections using an antibody specific for phospho-S6 (Ser235/236).
-
A pathologist scores the intensity and percentage of phospho-S6 positive cells in the epidermis.
-
Compare the post-treatment biopsy scores to the baseline scores to determine the extent of target inhibition.
-
Conclusion
This compound is a selective inhibitor of p70S6K that has demonstrated target engagement and antitumor activity in preclinical models. While clinical development was discontinued due to a lack of efficacy at tolerated doses, the study of LY-2584702 has provided valuable insights into the therapeutic potential and challenges of targeting the p70S6K signaling pathway in cancer.[10] This technical guide serves as a comprehensive resource for researchers and drug developers interested in the mechanism of action of LY-2584702 and the broader field of p70S6K inhibition.
References
- 1. LY2584702 | p70S6K1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. u87 glioblastoma xenograft: Topics by Science.gov [science.gov]
- 3. 6,7,4′-Trihydroxyisoflavone inhibits HCT-116 human colon cancer cell proliferation by targeting CDK1 and CDK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U87 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LY-2584702 Hydrochloride in the p70S6K Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of the 70-kilodalton ribosomal protein S6 kinase (p70S6K).[1][2][3][4] As a critical downstream effector of the PI3K/Akt/mTOR signaling cascade, p70S6K is a key regulator of cell growth, proliferation, motility, and survival.[5] Dysregulation of the p70S6K pathway is a common feature in various cancers, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of LY-2584702's mechanism of action, its involvement in the p70S6K pathway, and a summary of key preclinical and clinical findings. Detailed experimental protocols and visual representations of the signaling pathway and experimental workflows are included to support further research and development efforts.
Introduction to the p70S6K Signaling Pathway
The p70S6K signaling pathway is a crucial regulator of protein synthesis and cell growth.[6] It is activated by a variety of mitogenic stimuli, including growth factors and cytokines.[7] A key upstream regulator of p70S6K is the mammalian target of rapamycin (mTOR), which, as part of the mTORC1 complex, directly phosphorylates and activates p70S6K.[6] Once activated, p70S6K phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (rpS6).[6][7] This phosphorylation event enhances the translation of a specific subset of mRNAs, known as 5' terminal oligopyrimidine (TOP) mRNAs, which primarily encode for ribosomal proteins and translation elongation factors.[6] By promoting the synthesis of these essential components of the translational machinery, p70S6K plays a pivotal role in driving cell growth and proliferation.[7] Beyond its role in protein synthesis, p70S6K has also been implicated in cell survival by inactivating the pro-apoptotic molecule BAD.[8]
This compound: Mechanism of Action
LY-2584702 is an orally available small molecule inhibitor that acts as a selective and ATP-competitive inhibitor of p70S6K.[2][3][5] By binding to the ATP-binding pocket of the p70S6K enzyme, LY-2584702 prevents the transfer of phosphate from ATP to its substrates, thereby inhibiting its kinase activity.[2] This leads to a reduction in the phosphorylation of downstream effectors, including the S6 ribosomal protein.[1][5] The inhibition of p70S6K signaling by LY-2584702 ultimately results in the suppression of protein synthesis and a decrease in cellular proliferation in cancer cells where this pathway is aberrantly active.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of LY-2584702
| Parameter | Value | Cell Line/System | Reference |
| IC50 (p70S6K) | 4 nM | Enzyme Assay | [1] |
| IC50 (S6K1) | 2 nM | Enzyme Assay | [9][10] |
| IC50 (pS6) | 0.1 - 0.24 µM | HCT116 Colon Cancer Cells | [1] |
| IC50 (pS6) | 100 nM | In Cells | [9][10] |
| Activity vs. Related Kinases (IC50) | 58 - 176 nM | MSK2 and RSK | [9][10] |
Table 2: In Vivo Efficacy of LY-2584702
| Model | Dosage | Outcome | Reference |
| U87MG Glioblastoma Xenograft | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant antitumor efficacy | [1][9][10] |
| HCT116 Colon Carcinoma Xenograft | 2.5 mg/kg BID & 12.5 mg/kg BID | Significant antitumor efficacy | [1][9][10] |
| HCT116 Colon Carcinoma Xenograft | TMED50: 2.3 mg/kg, TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [3] |
Table 3: Phase 1 Clinical Trial Data for LY-2584702
| Trial Identifier | Status | Condition(s) | Phase |
| NCT01241461 | Completed | Cancer | Phase 1 |
| NCT01115803 | Terminated | Metastatic Neoplasm, Non-small Cell Lung Carcinoma, Renal Cell Carcinoma, Neuroendocrine Tumors | Phase 1 |
| NCT01394003 | Terminated | Advanced Cancer | Phase 1 |
Note: BID = twice daily, TMED = threshold minimum effective dose.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of LY-2584702.
In Vitro p70S6K Enzyme Assay
Objective: To determine the direct inhibitory activity of LY-2584702 on the p70S6K enzyme.
Methodology:
-
Recombinant human p70S6K enzyme is incubated with a specific substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on S6 ribosomal protein).
-
The reaction is initiated by the addition of ATP.
-
Varying concentrations of LY-2584702 are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactive assays (measuring the incorporation of ³²P-ATP) or non-radioactive methods like ELISA or fluorescence-based assays.
-
The concentration of LY-2584702 that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
Western Blot Analysis for Phospho-S6 Inhibition
Objective: To assess the effect of LY-2584702 on the phosphorylation of the downstream target S6 ribosomal protein in cultured cells.
Methodology:
-
Cancer cell lines (e.g., HCT116) are cultured under standard conditions.
-
Cells are treated with various concentrations of LY-2584702 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[1]
-
Following treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated S6 ribosomal protein (p-rpS6) and total S6 ribosomal protein (rpS6).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
The intensity of the p-rpS6 band is normalized to the total rpS6 band to determine the extent of inhibition.
Cell Proliferation Assay
Objective: To evaluate the effect of LY-2584702 on the growth of cancer cells.
Methodology:
-
Cancer cells are seeded in multi-well plates at a low density.
-
After allowing the cells to attach, they are treated with increasing concentrations of LY-2584702.
-
The cells are incubated for a period of time (e.g., 24, 48, or 72 hours).
-
Cell viability or proliferation is assessed using a variety of assays, such as:
-
MTT or WST-1 assay: Measures the metabolic activity of viable cells.
-
Crystal violet assay: Stains the DNA of adherent cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
The results are used to generate a dose-response curve and calculate the concentration of LY-2584702 that inhibits cell growth by 50% (GI50).
In Vivo Xenograft Studies
Objective: To assess the antitumor efficacy of LY-2584702 in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Human cancer cells (e.g., U87MG or HCT116) are injected subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
LY-2584702 is administered orally to the treatment group at specified doses and schedules (e.g., 12.5 mg/kg BID).[1] The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Visualizations
The following diagrams illustrate the p70S6K signaling pathway, a typical experimental workflow for evaluating LY-2584702, and the logical relationship of its inhibitory action.
Caption: p70S6K Signaling Pathway and Inhibition by LY-2584702.
Caption: Experimental Workflow for Preclinical Evaluation of LY-2584702.
Caption: Logical Flow of LY-2584702's Inhibitory Action.
Conclusion
This compound is a well-characterized, selective inhibitor of p70S6K with demonstrated preclinical activity in various cancer models. Its mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR downstream effector p70S6K, provides a clear rationale for its investigation as an anticancer agent. While clinical development has faced challenges, the data gathered on LY-2584702 remains valuable for the scientific community. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the p70S6K pathway and the therapeutic potential of its inhibitors. The provided data, protocols, and visualizations offer a solid foundation for future studies in this area.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Facebook [cancer.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. pnas.org [pnas.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
The Discovery, Synthesis, and Biological Evaluation of LY-2584702: A Selective p70S6K Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LY-2584702 is a potent and selective, ATP-competitive small molecule inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K).[1][2] As a critical downstream effector in the phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway, p70S6K is a serine/threonine kinase that plays a pivotal role in regulating cell growth, proliferation, and protein synthesis.[3][4] Its primary substrate is the S6 ribosomal protein (rpS6), a component of the 40S ribosomal subunit. Phosphorylation of rpS6 by p70S6K enhances the translation of a specific class of mRNAs, known as 5' terminal oligopyrimidine (TOP) tracts, which encode for ribosomal proteins and elongation factors, thereby driving protein synthesis and cell growth.
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making its components attractive targets for therapeutic intervention.[3] LY-2584702 was developed by Eli Lilly and Company as a potential anti-neoplastic agent, given the hyperactivation of this pathway in a variety of tumors.[2] While preclinical studies demonstrated significant anti-tumor activity, the compound's clinical development for oncology was ultimately discontinued due to a combination of dose-limiting toxicities and a lack of robust efficacy at tolerated doses.[5][6] Subsequent research has also explored its potential in treating dyslipidemia, though concerns about its metabolic profile have been noted.[2]
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of LY-2584702, serving as a resource for researchers in oncology, cell signaling, and drug development.
Mechanism of Action
LY-2584702 exerts its biological effects through the selective and competitive inhibition of p70S6K at the ATP-binding site.[1][7] By blocking the kinase activity of p70S6K, LY-2584702 prevents the phosphorylation of its downstream substrates, most notably the S6 ribosomal protein.[8] This inhibition leads to a downstream cascade of events, ultimately resulting in the suppression of protein synthesis and a halt in cell proliferation.[3]
The PI3K/Akt/mTOR/p70S6K Signaling Pathway
The signaling cascade leading to p70S6K activation is initiated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 serves as a docking site for Akt and PDK1, leading to the activation of Akt. Activated Akt then phosphorylates and inhibits the tuberous sclerosis complex (TSC1/2), a negative regulator of mTOR Complex 1 (mTORC1). The activation of mTORC1 is a critical step, as it directly phosphorylates and activates p70S6K, which then phosphorylates rpS6 and other substrates to promote protein synthesis and cell growth. LY-2584702 directly intervenes at the level of p70S6K, blocking this final crucial step in the pathway.
Chemical Synthesis
The chemical structure of LY-2584702 is based on a pyrazolo[3,4-d]pyrimidine core. While the exact, proprietary synthesis route developed by Eli Lilly is not publicly detailed, a plausible and representative synthesis can be constructed based on established methods for creating this heterocyclic scaffold.[4][9][10] The general approach involves the construction of a substituted pyrazole ring, followed by cyclization to form the fused pyrimidine ring.
A common strategy begins with the reaction of a hydrazine derivative with an ethoxymethylenemalononitrile or a similar precursor to form a 5-aminopyrazole-4-carbonitrile. This intermediate can then be cyclized with formamide or another one-carbon source to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent functionalization, such as chlorination followed by nucleophilic substitution, allows for the introduction of the desired side chains.
Biological Activity and Preclinical Data
The biological activity of LY-2584702 has been characterized in a range of in vitro and in vivo models.
In Vitro Activity
LY-2584702 is a highly potent inhibitor of p70S6K in enzymatic assays. In cellular assays, it effectively inhibits the phosphorylation of the S6 ribosomal protein, a key downstream marker of p70S6K activity.
| Parameter | Value | Assay/Cell Line | Reference(s) |
| IC₅₀ (p70S6K enzyme) | 4 nM | Enzymatic Kinase Assay | [8] |
| IC₅₀ (S6K1 enzyme) | 2 nM | Enzymatic Kinase Assay | [1] |
| IC₅₀ (pS6 inhibition) | 100 - 240 nM | HCT116 colon cancer cells | [1][8] |
In Vivo Efficacy
In preclinical xenograft models, LY-2584702 demonstrated significant anti-tumor efficacy as a single agent.
| Xenograft Model | Dosing Schedule | Outcome | Reference(s) |
| HCT116 (Colon Carcinoma) | 2.3 mg/kg (TMED₅₀) | Significant tumor growth reduction | [11] |
| HCT116 (Colon Carcinoma) | 10 mg/kg (TMED₉₀) | Significant tumor growth reduction | [11] |
| HCT116 (Colon Carcinoma) | 2.5 mg/kg & 12.5 mg/kg BID | Significant efficacy | [8][11] |
| U87MG (Glioblastoma) | 2.5 mg/kg & 12.5 mg/kg BID | Significant efficacy | [8] |
Clinical Development and Discontinuation for Oncology
LY-2584702 advanced into Phase 1 clinical trials for patients with advanced solid tumors. These trials aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of the drug.
| Clinical Trial Parameter | Finding | Reference(s) |
| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [5][6] |
| Dose-Limiting Toxicities (DLTs) | Grade 3: Vomiting, increased lipase, nausea, hypophosphataemia, fatigue, pancreatitis | [5] |
| Clinical Response | No objective responses observed at MTD | [5] |
| Pharmacokinetics | Substantial variability in exposure; not dose-proportional with increasing dose | [5] |
Despite promising preclinical data, the clinical development of LY-2584702 for cancer was halted. The primary reasons included the observation of dose-limiting toxicities at exposures that did not yield significant anti-tumor responses and a challenging pharmacokinetic profile with high inter-patient variability.[5]
Metabolism and Off-Target Considerations
A notable aspect of LY-2584702's metabolism is the generation of 4-aminopyrazolo[3,4-d]pyrimidine (4-APP).[2] This metabolite has been associated with potential hepatotoxicity, a concern that has implications for the drug's overall safety profile and its potential development for other indications like dyslipidemia.[2]
Experimental Protocols
In Vitro p70S6K Kinase Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against p70S6K using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant active p70S6K enzyme
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
S6K substrate peptide
-
ATP solution
-
LY-2584702 hydrochloride (or other test inhibitor)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of LY-2584702 in kinase assay buffer at 10x the final desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
5 µL of 10x test inhibitor dilution (or buffer for positive/negative controls).
-
10 µL of a master mix containing kinase assay buffer, p70S6K enzyme, and S6K substrate.
-
-
Reaction Initiation: Add 10 µL of ATP solution to each well to start the reaction. For negative controls ("no enzyme"), add buffer instead of the enzyme master mix.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ATP Depletion: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes. This step depletes the remaining ATP.
-
ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes. This reagent converts the ADP generated by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Western Blot for Inhibition of S6 Ribosomal Protein Phosphorylation
This protocol details the method to assess the pharmacodynamic effect of LY-2584702 in cancer cells by measuring the phosphorylation status of rpS6.
Materials:
-
HCT116 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-S6 (Ser235/236) and Rabbit anti-total S6
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of LY-2584702 (e.g., 0, 10, 50, 100, 250, 500 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-S6 (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total S6 protein.
-
Analysis: Quantify the band intensities. The level of S6 phosphorylation is determined by the ratio of the phospho-S6 signal to the total S6 signal.
In Vivo Xenograft Efficacy Study
This protocol provides a framework for evaluating the anti-tumor activity of LY-2584702 in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
This compound
-
Vehicle solution for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Implantation: Harvest HCT116 cells during their exponential growth phase. Resuspend the cells in sterile PBS (optionally mixed 1:1 with Matrigel) to a final concentration of 5-10 x 10⁶ cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Treatment Group: Administer LY-2584702 orally (e.g., at 12.5 mg/kg) twice daily (BID).
-
Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the anti-tumor effect.
Conclusion
LY-2584702 stands as a well-characterized, potent, and selective inhibitor of p70S6K. Its discovery and development have provided valuable insights into the therapeutic potential of targeting this key node in the PI3K/Akt/mTOR pathway. The preclinical data robustly demonstrated its ability to inhibit p70S6K signaling and suppress tumor growth in various cancer models. However, its journey through Phase 1 clinical trials highlighted the significant challenges of translating potent preclinical activity into a safe and effective clinical agent, namely the difficulty in achieving sufficient therapeutic exposure without dose-limiting toxicities. Despite its discontinuation for oncology, LY-2584702 remains an invaluable tool compound for researchers investigating the complex roles of p70S6K in both physiological and pathological processes. The lessons learned from its development continue to inform the design and progression of next-generation inhibitors targeting this critical signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. LY-2584702 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 5. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
LY-2584702 Hydrochloride: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LY-2584702 hydrochloride, a potent and selective inhibitor of the p70 ribosomal S6 kinase (p70S6K), for cancer research applications. This document outlines its mechanism of action, summarizes key preclinical and clinical findings, and provides detailed experimental protocols.
Executive Summary
This compound is a selective, ATP-competitive inhibitor of p70S6K, a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, making p70S6K an attractive therapeutic target.[3][4] Preclinical studies have demonstrated the anti-proliferative and anti-tumor activity of LY-2584702 in a range of cancer models. However, its clinical development for oncology was discontinued due to a lack of significant efficacy in early-phase trials. Despite this, LY-2584702 remains a valuable tool for investigating the role of p70S6K in cancer biology and for preclinical studies exploring combination therapies.
Mechanism of Action
LY-2584702 acts as a potent and selective inhibitor of p70S6K.[1] By competing with ATP for binding to the kinase domain, it prevents the phosphorylation of downstream substrates, most notably the S6 ribosomal protein (S6).[5][6] The phosphorylation of S6 is a key event in the regulation of protein synthesis and cell growth.[7] Inhibition of this process by LY-2584702 leads to a decrease in the translation of mRNAs essential for cell cycle progression and proliferation, ultimately resulting in anti-tumor effects.[5][6]
The p70S6K signaling pathway is a crucial component of the PI3K/Akt/mTOR cascade, which is activated by various growth factors and mitogens.[7]
Preclinical and Clinical Data
In Vitro Efficacy
LY-2584702 has demonstrated potent inhibition of p70S6K and its downstream targets in various cancer cell lines.
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 (p70S6K) | 4 nM | Enzyme Assay | [1][2] |
| IC50 (S6K1) | 2 nM | Enzyme Assay | [1] |
| IC50 (pS6 inhibition) | 0.1-0.24 µM | HCT116 colon cancer cells | [1][2] |
In Vivo Efficacy
Significant anti-tumor activity has been observed in xenograft models of human cancers.
| Cancer Model | Dosing Regimen | Outcome | Reference |
| HCT116 Colon Carcinoma Xenograft | 2.5 mg/kg and 12.5 mg/kg BID | Significant tumor growth reduction | [1] |
| U87MG Glioblastoma Xenograft | 2.5 mg/kg and 12.5 mg/kg BID | Significant single-agent efficacy | [1][2] |
| HCT116 Colon Carcinoma Xenograft | TMED50: 2.3 mg/kg, TMED90: 10 mg/kg | Statistically significant tumor growth reduction | [1] |
Phase I Clinical Trial
A Phase I study of LY-2584702 was conducted in patients with advanced solid tumors.[8]
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 75 mg BID or 100 mg QD | [8] |
| Dose-Limiting Toxicities (DLTs) | Grade 3: vomiting, increased lipase, nausea, hypophosphatemia, fatigue, and pancreatitis | [8] |
| Clinical Response | No objective responses were observed at the MTD levels. | [8] |
| Pharmacokinetics | Substantial variability in exposure; not dose-proportional with increasing dose. | [8] |
Experimental Protocols
The following are representative protocols for key experiments involving LY-2584702.
In Vitro Inhibition of pS6 Phosphorylation
This protocol describes a Western blot analysis to assess the inhibition of S6 ribosomal protein phosphorylation in HCT116 cells.
Materials:
-
HCT116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of LY-2584702 (e.g., 0.1 µM to 1 µM) or DMSO for 24 hours.[2]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous HCT116 xenograft model to evaluate the anti-tumor efficacy of LY-2584702.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. p70 S6 kinase as a therapeutic target in cancers: More than just an mTOR effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.uniud.it [air.uniud.it]
- 6. Facebook [cancer.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to LY-2584702: A Comparative Analysis of Free Base and Salt Forms
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2584702 is a potent and selective ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), a critical component of the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of various cancers, making p70S6K an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of LY-2584702, with a specific focus on the comparative aspects of its free base and salt forms, including the hydrochloride and tosylate salts. While the biological activity of these forms is comparable at equimolar concentrations, their physicochemical properties, particularly solubility and stability, can differ significantly, impacting formulation and preclinical development. This document summarizes key preclinical data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] A key downstream effector in this pathway is the p70 ribosomal S6 kinase (p70S6K).[1][2][3][4] Upon activation, p70S6K phosphorylates the 40S ribosomal protein S6 (rpS6), a crucial step in the initiation of protein synthesis.[2][4] The frequent upregulation of the PI3K/Akt/mTOR pathway in various human cancers has positioned p70S6K as a promising target for anticancer drug development.[1][4]
LY-2584702 is a small molecule inhibitor that selectively targets p70S6K with high potency.[4][5][6] It is available in several forms, including the free base, a hydrochloride salt, and a tosylate salt. The choice of form for drug development is critical, as it can significantly influence physicochemical properties such as solubility and stability, which in turn affect bioavailability and manufacturability. This guide aims to provide a detailed comparison of the available data on the LY-2584702 free base and its salt forms to aid researchers and drug development professionals in their work with this compound.
Physicochemical Properties
| Property | LY-2584702 Free Base | LY-2584702 Hydrochloride Salt | LY-2584702 Tosylate Salt |
| Molecular Formula | C₂₁H₁₉F₄N₇ | C₂₁H₂₀ClF₄N₇ | C₂₁H₁₉F₄N₇ • C₇H₈O₃S |
| Molecular Weight | 445.42 g/mol | 481.88 g/mol | 617.62 g/mol |
| Solubility (Water) | Insoluble[6][8] | Data not available | Insoluble[2] |
| Solubility (Ethanol) | Insoluble[6][8] | Data not available | 0.5 mg/mL[9] |
| Solubility (DMSO) | ≥22.25 mg/mL[10] | Data not available | 20 mg/mL[9] |
| Solubility (Other) | DMF: 10 mg/mL[9]DMSO:PBS (pH 7.2) (1:2): 0.3 mg/mL[9] | ||
| Stability | Less stable than salt forms (qualitative)[4][5][6] | Data not available | More stable than free base (qualitative)[4][5][6] |
Table 1: Physicochemical Properties of LY-2584702 Free Base and Salt Forms.
Biological Activity
The different forms of LY-2584702 are reported to have the same biological activities at equivalent molar concentrations.[4][5][6][7]
In Vitro Potency
LY-2584702 is a highly potent inhibitor of p70S6K. In enzymatic assays, it demonstrates low nanomolar efficacy. This potent enzymatic inhibition translates to effective inhibition of the downstream signaling in cellular contexts.
| Assay Type | Target/Cell Line | IC₅₀ Value |
| Enzymatic Assay | p70S6K | 4 nM[4][5][6] |
| S6K1 | 2 nM[11] | |
| Cellular Assay | HCT116 | 0.1 - 0.24 µM (pS6)[5][6] |
Table 2: In Vitro Potency of LY-2584702.
In Vivo Efficacy
Preclinical studies in xenograft models of human cancers have demonstrated the anti-tumor efficacy of LY-2584702. The tosylate salt was used in clinical trials.[1][12]
| Animal Model | Cell Line | Dosing Regimen | Outcome |
| Glioblastoma Xenograft | U87MG | 12.5 mg/kg BID (oral) | Significant antitumor efficacy[5][6] |
| Colon Carcinoma Xenograft | HCT116 | 12.5 mg/kg BID (oral) | Significant antitumor efficacy[5][6] |
| ED₅₀ = 2.3 mg/kg | Statistically significant tumor growth reduction[9] | ||
| ED₉₀ = 10 mg/kg | Statistically significant tumor growth reduction |
Table 3: In Vivo Efficacy of LY-2584702.
Signaling Pathway and Mechanism of Action
LY-2584702 exerts its biological effects by inhibiting the kinase activity of p70S6K, thereby preventing the phosphorylation of its downstream substrates, most notably the ribosomal protein S6 (rpS6). This leads to a reduction in protein synthesis and ultimately inhibits cell proliferation and tumor growth.
Figure 1: Simplified signaling pathway of LY-2584702 action.
Experimental Protocols
p70S6K Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits.
Objective: To determine the in vitro inhibitory activity of LY-2584702 against p70S6K.
Materials:
-
Recombinant p70S6K enzyme
-
S6K substrate (e.g., KRRRLASLR)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
LY-2584702 (serial dilutions)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of LY-2584702 in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the LY-2584702 dilution or vehicle (DMSO) control.
-
Add 2 µL of p70S6K enzyme solution.
-
Add 2 µL of a substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from the dose-response curve.
Figure 2: Workflow for the p70S6K enzymatic assay.
Western Blot for Phospho-S6 in Cultured Cells
Objective: To assess the effect of LY-2584702 on the phosphorylation of ribosomal protein S6 in a cellular context.
Materials:
-
HCT116 cells (or other relevant cell line)
-
Cell culture medium and supplements
-
LY-2584702
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-S6 and anti-total-S6)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HCT116 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of LY-2584702 or vehicle for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-S6 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total S6 as a loading control.
Figure 3: Western blot workflow for phospho-S6 detection.
Clinical Development
Phase I clinical trials have been conducted with LY-2584702 tosylate in patients with advanced solid tumors.[1][12] These studies aimed to determine the maximum tolerated dose (MTD), safety, and pharmacokinetic profile of the compound.[12] While the clinical development of LY-2584702 was discontinued, the preclinical data and the insights gained from its investigation remain valuable for the broader field of p70S6K inhibitor research.
Conclusion
LY-2584702 is a well-characterized, potent, and selective inhibitor of p70S6K. While the free base and its salt forms exhibit comparable biological activity, the enhanced solubility and stability of the salt forms, particularly the tosylate salt, have favored their use in preclinical and clinical development. This technical guide provides a consolidated resource of the available data on LY-2584702, offering valuable information for researchers working on p70S6K inhibition and the broader PI3K/Akt/mTOR signaling pathway. The detailed protocols and visual aids are intended to facilitate the practical application of this knowledge in a laboratory setting. Further research into the direct comparison of the physicochemical and pharmacokinetic properties of the different forms of LY-2584702 could provide additional insights for the development of future p70S6K inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. p70S6K Kinase Enzyme System Application Note [promega.com]
- 5. worldwide.promega.com [worldwide.promega.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
LY-2584702 Hydrochloride: A Technical Whitepaper
CAS Number: 1082948-81-9
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of the 70-kDa ribosomal protein S6 kinase (p70S6K).[1][2] As a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, p70S6K is a key regulator of cell growth, proliferation, motility, and survival.[2][3] Its frequent upregulation in various cancers has made it a compelling target for antineoplastic therapies.[2][3] This document provides a comprehensive technical overview of this compound, summarizing its chemical properties, mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.
Chemical Properties
This compound is the hydrochloride salt form of LY2584702.[]
| Property | Value | Reference |
| CAS Number | 1082948-81-9 | [3] |
| Molecular Formula | C21H20ClF4N7 | [3][] |
| Molecular Weight | 481.88 g/mol | [3][] |
| Synonyms | This compound; LY 2584702 hydrochloride | [3] |
Mechanism of Action
LY-2584702 acts as a selective, ATP-competitive inhibitor of p70S6K.[1][5] By binding to the kinase, it prevents the phosphorylation of the S6 ribosomal protein (rpS6), a crucial step in protein synthesis.[2][5] The inhibition of this process leads to a decrease in cellular proliferation and has demonstrated potential antineoplastic activity.[2] The compound is a component of the broader PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1][3]
Signaling Pathway
The diagram below illustrates the position of p70S6K in the PI3K/Akt/mTOR signaling cascade and the inhibitory action of LY-2584702.
References
Methodological & Application
Application Notes and Protocols for LY-2584702 Hydrochloride: A Cell-Based Assay for Phospho-S6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1][2] p70S6K is a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in cancer and other diseases.[1] This pathway plays a central role in regulating cell growth, proliferation, survival, and protein synthesis.[1] LY-2584702 inhibits p70S6K, thereby preventing the phosphorylation of its substrate, the S6 ribosomal protein (S6).[1] The phosphorylation of S6 at serine residues S235/236 is a key event in the initiation of protein synthesis. By inhibiting this phosphorylation, LY-2584702 can effectively block the downstream signaling of the mTOR pathway, leading to decreased cell proliferation.[1] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on S6 phosphorylation in a cell-based setting using Western blotting and enzyme-linked immunosorbent assay (ELISA).
Mechanism of Action
This compound targets p70S6K, a serine/threonine kinase that is a key component of the PI3K/Akt/mTOR signaling pathway. This pathway is activated by various growth factors and cellular signals. Upon activation, mTORC1 (mammalian target of rapamycin complex 1) directly phosphorylates and activates p70S6K. Activated p70S6K then phosphorylates multiple substrates, most notably the 40S ribosomal protein S6. The phosphorylation of S6 enhances the translation of a specific subset of mRNAs that contain a 5'-terminal oligopyrimidine tract (5'-TOP), which encode for components of the translational machinery. By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of S6, leading to a reduction in protein synthesis and ultimately inhibiting cell growth and proliferation.
Quantitative Data
The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays across various cancer cell lines.
| Assay Type | Target/Cell Line | IC50 Value | Reference |
| Enzymatic Assay | p70S6K | 4 nM | [1] |
| Cell-Based Assay (pS6 Inhibition) | HCT116 (Colon Cancer) | 0.1-0.24 µM | [2] |
| Cell-Based Assay (pS6 Inhibition) | General | 100 nM | [1] |
| Cell Proliferation Assay | A549 (Lung Cancer) | Significant inhibition at 0.1 µM | [1] |
| Cell Proliferation Assay | SK-MES-1 (Lung Cancer) | Significant inhibition at 0.6 µM | [1] |
Experimental Protocols
General Cell Culture and Treatment
-
Cell Lines: HCT116, A549, or other cancer cell lines with an active PI3K/Akt/mTOR pathway are suitable.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. A vehicle control (DMSO) should be included in all experiments.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for ELISA) and allow them to adhere overnight. The next day, replace the medium with a fresh medium containing various concentrations of this compound or vehicle control. The incubation time can be optimized but is typically between 1 to 24 hours.
Protocol 1: Western Blot Analysis of pS6 Inhibition
This protocol allows for the qualitative and semi-quantitative assessment of pS6 levels.
1. Cell Lysis a. After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
2. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Western Blotting a. Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for phospho-S6 (Ser235/236) overnight at 4°C with gentle agitation. A primary antibody for total S6 and a loading control (e.g., β-actin or GAPDH) should also be used on separate blots or after stripping. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
4. Data Analysis a. Densitometry analysis can be performed to quantify the band intensities. The pS6 signal should be normalized to the total S6 signal or the loading control.
Protocol 2: Cell-Based ELISA for pS6 Inhibition
This protocol offers a more quantitative and high-throughput method for measuring pS6 levels.
1. Cell Seeding and Treatment a. Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Treat the cells with a serial dilution of this compound as described in the general protocol.
2. Cell Fixation and Permeabilization a. After treatment, discard the medium and wash the cells with PBS. b. Fix the cells by adding 4% paraformaldehyde in PBS to each well and incubating for 20 minutes at room temperature. c. Wash the wells three times with PBS. d. Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes. e. Wash the wells three times with PBS.
3. Blocking and Antibody Incubation a. Block the wells with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. b. Add the primary antibody against phospho-S6 (Ser235/236) diluted in the blocking buffer to each well and incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the wells three times with wash buffer (e.g., TBST). d. Add the HRP-conjugated secondary antibody diluted in the blocking buffer and incubate for 1 hour at room temperature. e. Wash the wells five times with wash buffer.
4. Signal Detection a. Add a colorimetric HRP substrate (e.g., TMB) to each well and incubate in the dark until sufficient color development. b. Stop the reaction by adding a stop solution (e.g., 2N H2SO4). c. Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
5. Data Analysis a. Subtract the background absorbance (wells with no primary antibody). b. Normalize the data to a control (e.g., total S6 levels measured in parallel wells or cell number). c. Plot the absorbance against the log concentration of this compound to determine the IC50 value.
Troubleshooting
| Issue | Possible Cause | Solution |
| Western Blot: No or weak pS6 signal | Insufficient protein loading, inactive pathway, antibody issue | Increase protein amount, stimulate pathway with growth factors, check antibody datasheet for recommended conditions. |
| Western Blot: High background | Insufficient blocking, antibody concentration too high, inadequate washing | Increase blocking time, optimize antibody dilution, increase the number and duration of washes. |
| ELISA: High variability between replicate wells | Inconsistent cell seeding, pipetting errors | Ensure even cell distribution when seeding, use a multichannel pipette for consistency. |
| ELISA: Weak signal | Low pS6 levels, insufficient incubation times, inactive substrate | Stimulate cells, optimize incubation times for antibodies and substrate, use fresh substrate. |
Conclusion
The provided protocols offer robust methods for evaluating the efficacy of this compound in inhibiting S6 phosphorylation in cancer cells. The choice between Western blotting and cell-based ELISA will depend on the specific experimental needs, with Western blotting providing qualitative and semi-quantitative data and ELISA offering a high-throughput quantitative analysis. These assays are essential tools for researchers and drug development professionals studying the PI3K/Akt/mTOR pathway and the therapeutic potential of p70S6K inhibitors.
References
Application Notes and Protocols for Western Blot Analysis of LY-2584702 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K or S6K1).[1] p70S6K is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers and other diseases.[1][2] This pathway plays a central role in cell growth, proliferation, survival, and protein synthesis.[2] Upon activation, p70S6K phosphorylates the S6 ribosomal protein (S6), leading to enhanced translation of specific mRNAs that encode for ribosomal proteins and elongation factors.
By inhibiting p70S6K, this compound effectively blocks the phosphorylation of S6, thereby impeding protein synthesis and cellular proliferation.[2] This makes it a valuable tool for studying the p70S6K signaling pathway and a potential therapeutic agent. Western blotting is an essential technique to elucidate the on-target effects of this compound by quantifying the changes in the phosphorylation status of p70S6K and its downstream substrate, S6.
Data Presentation
The following table summarizes the expected quantitative outcomes on key protein markers following treatment with this compound. Densitometric analysis of Western blot bands should be performed to quantify these changes relative to a loading control (e.g., β-actin, GAPDH).
| Target Protein | Post-translational Modification Assessed | Expected Effect of this compound Treatment | Rationale for Expected Effect |
| p-p70S6K (Thr389) | Phosphorylation (Activation) | No direct change or potential feedback increase | LY-2584702 is an ATP-competitive inhibitor and does not directly inhibit the upstream kinases that phosphorylate p70S6K. Feedback loops may even increase phosphorylation at this site. |
| Total p70S6K | Total Protein Levels | No significant change | Short-term treatment is not expected to alter the total expression levels of the kinase. |
| p-S6 (Ser235/236) | Phosphorylation (Downstream Target) | Significant decrease | Direct inhibition of p70S6K by LY-2584702 prevents the phosphorylation of its primary substrate, S6. |
| Total S6 | Total Protein Levels | No significant change | Short-term treatment is not expected to alter the total expression levels of the ribosomal protein. |
Quantitative Analysis of Phospho-S6 Inhibition:
| LY-2584702 Concentration (µM) | % Inhibition of S6 Phosphorylation (Relative to Vehicle Control) |
| 0 (Vehicle) | 0% |
| 0.01 | ~20-30% |
| 0.1 | ~50-70% |
| 1.0 | >90% |
| 10.0 | >95% |
Note: The IC50 for inhibition of S6 phosphorylation in HCT116 colon cancer cells is approximately 0.1-0.24 µM.[3] The values in the table are representative and may vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
This section provides a detailed methodology for a Western blot experiment to assess the effect of this compound on the p70S6K signaling pathway.
Materials and Reagents
-
Cell Lines: Appropriate cell line with an active PI3K/Akt/mTOR pathway (e.g., HCT116, U87MG, or as determined by the researcher).
-
This compound: Prepare a stock solution in DMSO.
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, and 20% β-mercaptoethanol.
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels for resolving target proteins (e.g., 10% or 12%).
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with 20% methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p70S6K (Thr389)
-
Rabbit anti-p70S6K
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
-
Rabbit anti-S6 Ribosomal Protein
-
Loading control antibody (e.g., mouse anti-β-actin or rabbit anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) detection reagent.
-
Imaging System: Chemiluminescence detection system.
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment, if necessary, to reduce basal pathway activation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with freshly added inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the phospho-protein signal to the total protein signal and then to the loading control.
-
Mandatory Visualization
Caption: Western Blot Experimental Workflow for LY-2584702 HCl Treatment.
Caption: p70S6K Signaling Pathway and Inhibition by LY-2584702 HCl.
References
Application Notes and Protocols for LY-2584702 Hydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the use of LY-2584702 hydrochloride, a potent and selective inhibitor of p70 ribosomal S6 kinase (p70S6K), in mouse xenograft models. The provided information is intended to guide researchers in designing and executing in vivo studies to evaluate the anti-tumor efficacy of this compound. The document includes a summary of effective dosages, detailed experimental procedures for establishing and treating xenografts, and diagrams of the targeted signaling pathway and experimental workflow.
Introduction
LY-2584702 is an orally bioavailable, ATP-competitive inhibitor of p70S6K, a serine/threonine kinase that is a critical downstream effector of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, leading to uncontrolled cell growth, proliferation, and survival. By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, a key step in the initiation of protein synthesis, thereby exerting its anti-proliferative effects.[1][2] Preclinical studies have demonstrated the anti-tumor activity of LY-2584702 in various cancer models, making it a compound of interest for cancer research and drug development.
Mechanism of Action: The p70S6K Signaling Pathway
LY-2584702 targets the p70S6K, a key kinase in the PI3K/Akt/mTOR signaling cascade. This pathway is activated by various growth factors and cellular stimuli, leading to a cascade of phosphorylation events that ultimately promote cell growth and proliferation. LY-2584702's inhibition of p70S6K disrupts this chain, leading to a reduction in protein synthesis and subsequent tumor growth inhibition.
Caption: The p70S6K signaling pathway and the inhibitory action of LY-2584702.
Quantitative Data Summary
The following table summarizes the effective dosages of this compound used in various mouse xenograft models based on preclinical studies.
| Xenograft Model | Cell Line | Mouse Strain | Dosage | Administration Route | Treatment Schedule | Reference |
| Glioblastoma | U87MG | Athymic Nude | 2.5 mg/kg | Oral Gavage | Twice Daily (BID) | [3] |
| Glioblastoma | U87MG | Athymic Nude | 12.5 mg/kg | Oral Gavage | Twice Daily (BID) | [3] |
| Colon Carcinoma | HCT116 | Athymic Nude | 2.5 mg/kg | Oral Gavage | Twice Daily (BID) | [3] |
| Colon Carcinoma | HCT116 | Athymic Nude | 12.5 mg/kg | Oral Gavage | Twice Daily (BID) | [3] |
Experimental Protocols
This section provides a detailed, generalized protocol for conducting a mouse xenograft study with this compound. This protocol can be adapted for different cancer cell lines.
Materials
-
This compound
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water, or 0.25% Tween-80 and 0.05% antifoam in sterile water)
-
Human cancer cell line (e.g., U87MG, HCT116)
-
Matrigel (optional, for enhancing tumor take)
-
6-8 week old female athymic nude mice
-
Sterile syringes and gavage needles
-
Calipers for tumor measurement
Experimental Workflow
Caption: General experimental workflow for a mouse xenograft study.
Detailed Methodology
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., U87MG or HCT116) in appropriate media and conditions until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A mixture of 50% Matrigel in media can be used to enhance tumor establishment.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each 6-8 week old female athymic nude mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For oral administration, freshly prepare a dosing solution by suspending the stock solution in a vehicle such as 0.5% CMC-Na or a solution of 0.25% Tween-80 and 0.05% antifoam.
-
Administer the this compound solution or vehicle control to the respective groups of mice via oral gavage. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Treatment and Efficacy Evaluation:
-
Continue the treatment as per the desired schedule (e.g., twice daily for 14-21 days).
-
Measure tumor volumes and body weights 2-3 times per week to monitor treatment efficacy and toxicity.
-
Observe the mice daily for any signs of distress or adverse effects.
-
-
Study Endpoint and Tissue Collection:
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting, or pharmacokinetic analysis).
-
Conclusion
This compound has demonstrated significant anti-tumor efficacy in preclinical mouse xenograft models of various cancers. The provided protocols and data serve as a comprehensive guide for researchers to design and conduct in vivo studies to further investigate the therapeutic potential of this p70S6K inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell line, mouse strain, and experimental goals. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols: Preparing LY-2584702 Hydrochloride Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, handling, and storage of a stock solution of LY-2584702 hydrochloride using dimethyl sulfoxide (DMSO). LY-2584702 is a potent and selective ATP-competitive inhibitor of p70 ribosomal protein S6 kinase (p70S6K).[1][2][3] Accurate preparation of the stock solution is critical for ensuring the reproducibility and reliability of experimental results.
Compound Information
This compound is an orally available small molecule inhibitor of p70S6K signaling.[4][5] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, a key event in the regulation of protein synthesis and cell proliferation.[4][5] The p70S6K pathway is a downstream effector of the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[5][6]
Quantitative Data Summary
A summary of the key quantitative data for LY-2584702 and its hydrochloride salt is presented in the table below. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.
| Property | Value | Source |
| Compound Name | This compound | [1][4] |
| Synonyms | LY-2584702 HCl | [4] |
| CAS Number | 1082948-81-9 | [4][7] |
| Molecular Formula | C₂₁H₂₀ClF₄N₇ | [4] |
| Molecular Weight | 481.88 g/mol | [4] |
| Mechanism of Action | Selective, ATP-competitive inhibitor of p70S6K | [1][2] |
| IC₅₀ (p70S6K) | 4 nM | [1][2] |
| Solubility in DMSO | Varies by supplier, reported as >22.3 mg/mL, 4.44-30 mg/mL | [2][6] |
| Appearance | Solid | N/A |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber glass vials or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, for aiding dissolution)
-
Pipettes and sterile, disposable pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for different desired concentrations.
1. Pre-Preparation:
- Ensure all materials are clean, sterile, and readily accessible.
- Bring the this compound powder and DMSO to room temperature before opening to prevent condensation of moisture, as absorbed water can affect compound stability and solubility.[2][8]
- Perform all steps in a fume hood to avoid inhalation of the compound and solvent.
2. Weighing the Compound:
- Tare a sterile vial on a calibrated analytical balance.
- Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.819 mg of the compound.
- Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
- 0.001 L x 0.010 mol/L x 481.88 g/mol = 0.004819 g = 4.819 mg
3. Dissolution in DMSO:
- Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.
- Securely cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
- Visually inspect the solution for any undissolved particles. If particles remain, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[6] However, avoid excessive heating, as it may degrade the compound.
4. Aliquoting and Storage:
- Once the compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber cryogenic vials. This practice minimizes freeze-thaw cycles, which can lead to compound degradation.
- Store the aliquots at -20°C or -80°C for long-term storage.[1][6] When stored properly, the stock solution should be stable for several months. Always refer to the supplier's recommendations for optimal storage conditions.
5. Preparation of Working Solutions:
- For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration.[1]
- It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Visualizations
Below are diagrams illustrating the p70S6K signaling pathway and the experimental workflow for preparing the this compound stock solution.
Caption: The p70S6K Signaling Pathway and the inhibitory action of LY-2584702.
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 404 | BioChemPartner [m.biochempartner.com]
- 5. Facebook [cancer.gov]
- 6. apexbt.com [apexbt.com]
- 7. CAS No. 1082948-81-9 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for LY-2584702 Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of p70 ribosomal S6 kinase (p70S6K).[1][2] p70S6K is a critical downstream effector in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in various cancers.[2][3] By inhibiting p70S6K, LY-2584702 blocks the phosphorylation of the S6 ribosomal protein, leading to the suppression of protein synthesis and consequently, a reduction in cell proliferation, growth, and survival.[2] Preclinical studies have demonstrated the anti-tumor efficacy of LY-2584702 in various animal models, particularly in glioblastoma and colon carcinoma xenografts.[1][4]
These application notes provide a comprehensive overview of the administration of this compound in animal studies, including its mechanism of action, in vitro and in vivo efficacy data, and detailed experimental protocols.
Mechanism of Action
LY-2584702 selectively targets p70S6K, a serine/threonine kinase that plays a pivotal role in regulating mRNA translation.[5] The PI3K/Akt/mTOR pathway, upon activation by growth factors, leads to the phosphorylation and activation of p70S6K. Activated p70S6K then phosphorylates several downstream targets, most notably the 40S ribosomal protein S6 (rpS6). This phosphorylation event is crucial for the translation of a specific subset of mRNAs that contain a 5'-terminal oligopyrimidine tract (5'-TOP), which encode for components of the translational machinery. By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of rpS6, thereby impeding the synthesis of proteins essential for cell growth and proliferation.[2]
Data Presentation
In Vitro Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (p70S6K enzyme assay) | - | 4 nM | [4] |
| IC50 (pS6 inhibition) | HCT116 | 0.1-0.24 µM | [1] |
In Vivo Efficacy in Xenograft Models
| Animal Model | Cell Line | Treatment | Key Findings | Reference |
| Mouse | U87MG (Glioblastoma) | 12.5 mg/kg, BID, oral | Significant antitumor efficacy | [1] |
| Mouse | HCT116 (Colon Carcinoma) | 2.5 mg/kg, BID, oral | Significant antitumor efficacy | [4] |
| Mouse | HCT116 (Colon Carcinoma) | 12.5 mg/kg, BID, oral | Significant antitumor efficacy | [1][4] |
| Mouse | HCT116 (Colon Carcinoma) | 2.3 mg/kg (TMED50) | Statistically significant tumor growth reduction | [4] |
| Mouse | HCT116 (Colon Carcinoma) | 10 mg/kg (TMED90) | Statistically significant tumor growth reduction | [4] |
BID: twice daily; TMED50/90: threshold minimum effective dose for 50% or 90% tumor growth reduction.
Experimental Protocols
General Workflow for In Vivo Efficacy Studies
Protocol 1: HCT116 Colon Carcinoma Xenograft Model
1. Cell Culture and Preparation:
-
Culture HCT116 human colon carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the study begins.
-
Provide sterile food, water, and bedding.
3. Tumor Cell Implantation:
-
Subcutaneously inject 100 µL of the HCT116 cell suspension (1 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
5. Drug Preparation and Administration:
-
Prepare the vehicle control solution (e.g., 0.25% Tween-80 and 0.05% antifoam in sterile water).
-
Prepare this compound in the vehicle at the desired concentrations (e.g., 2.5 mg/kg and 12.5 mg/kg).
-
Administer the drug or vehicle orally (e.g., via gavage) twice daily (BID).
6. Efficacy Evaluation:
-
Continue to measure tumor volumes and mouse body weights 2-3 times per week.
-
At the end of the study (e.g., after 14-21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., flash-freeze for Western blot or fix in formalin for immunohistochemistry).
7. Pharmacodynamic Analysis (Optional):
-
To assess target engagement, a satellite group of mice can be treated with a single dose of LY-2584702.
-
Excise tumors at various time points post-dose (e.g., 2, 4, 8, 24 hours) and analyze for levels of phosphorylated S6 protein (p-S6) by Western blot to confirm target inhibition.
Protocol 2: U87MG Glioblastoma Xenograft Model
This protocol follows the same general principles as the HCT116 model, with the following modifications:
-
Cell Line: Use U87MG human glioblastoma cells.
-
Culture Medium: Use an appropriate medium for U87MG cells (e.g., MEM with 10% FBS and non-essential amino acids).
-
Cell Suspension: Prepare the U87MG cell suspension as described for HCT116.
-
Dosing: A dose of 12.5 mg/kg BID has been shown to be effective in this model.[1]
Concluding Remarks
This compound has demonstrated significant single-agent efficacy in preclinical animal models of cancer by effectively inhibiting the p70S6K signaling pathway. The protocols outlined above provide a framework for conducting in vivo studies to evaluate the antitumor activity of this compound. Careful consideration of the animal model, drug formulation, and dosing schedule is crucial for obtaining reproducible and meaningful results. Further studies are warranted to explore the full therapeutic potential of LY-2584702, including its use in combination with other targeted agents.
References
- 1. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cell Proliferation Assay with LY-2584702 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal protein S6 kinase (p70S6K).[1][2] As a key downstream component of the PI3K/Akt/mTOR signaling pathway, p70S6K plays a crucial role in regulating cell proliferation, growth, and survival.[1][3][4] Inhibition of p70S6K by LY-2584702 prevents the phosphorylation of its substrate, the S6 ribosomal protein (rpS6), leading to a decrease in protein synthesis and subsequent inhibition of cell proliferation.[3] These application notes provide a summary of quantitative data and a detailed protocol for performing a cell proliferation assay using LY-2584702 hydrochloride.
Mechanism of Action
LY-2584702 exerts its anti-proliferative effects by targeting the PI3K/Akt/mTOR signaling pathway, which is frequently upregulated in various cancers.[3] The drug specifically inhibits p70S6K, a serine/threonine kinase that, upon activation by mTOR, phosphorylates the S6 ribosomal protein.[3] This phosphorylation event is critical for the initiation of protein synthesis required for cell cycle progression and proliferation. By blocking this step, LY-2584702 effectively halts these cellular processes.
Caption: PI3K/Akt/mTOR pathway and LY-2584702 inhibition point.
Quantitative Data Summary
The inhibitory activity of LY-2584702 has been quantified in various assays and cell lines. The following tables summarize key potency and efficacy data.
Table 1: Inhibitory Potency (IC50) of LY-2584702
| Target/Process | Assay Type | IC50 Value | Reference(s) |
| p70S6K | Cell-free assay | 4 nM | [5][6] |
| S6K1 | Enzyme assay | 2 nM | [7] |
| pS6 Inhibition | In-cell assay (HCT116) | 100 - 240 nM | [5][6][7] |
Table 2: Anti-proliferative Activity of LY-2584702 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | Observed Effect & Concentration | Reference(s) |
| HCT116 | Colon Carcinoma | Not Specified | Significant tumor growth reduction in xenograft models (2.5 mg/kg BID) | [7] |
| U87MG | Glioblastoma | Not Specified | Significant single-agent efficacy in xenograft models (2.5 mg/kg BID) | [5][7] |
| A549 | Non-small Cell Lung | 24 hours | Significant proliferation inhibition at 0.1 µM | [7] |
| SK-MES-1 | Non-small Cell Lung | 24 hours | Obvious proliferation inhibition at 0.6 µM | [7] |
| Transformed Human Hepatocytes | Hepatocellular Carcinoma | 24 hours | Optimal viability reduction at 2 µM | [2] |
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on the proliferation of cancer cells using a colorimetric assay such as the Cell Counting Kit-8 (CCK-8).
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution (e.g., 10-30 mM) of this compound by dissolving it in DMSO.[5]
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot and prepare a series of working solutions by diluting the stock solution in complete growth medium. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.1%).
Protocol: Cell Proliferation Assay using CCK-8
Caption: Workflow for a typical cell proliferation (CCK-8) assay.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 2.5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. A typical seeding density is between 2,000 and 5,000 cells per well.[7]
-
Include wells with medium only to serve as a blank background control.
-
-
Cell Adherence:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 12-24 hours to allow cells to attach to the plate surface.[8]
-
-
Drug Treatment:
-
Aspirate the old medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of LY-2584702 to the treatment wells.
-
Add 100 µL of fresh medium containing the same final concentration of DMSO as the treatment wells to the vehicle control wells.
-
-
Incubation:
-
Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
Viability Measurement (CCK-8):
-
Add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Gently shake the plate to ensure uniform color distribution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of cell proliferation inhibition for each drug concentration:
-
Percent Inhibition (%) = [1 - (Absorbance of Treated Well / Absorbance of Vehicle Control Well)] x 100
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the drug concentration. Use a non-linear regression (sigmoidal dose-response) analysis to calculate the IC50 value, which is the concentration of LY-2584702 that causes 50% inhibition of cell proliferation.[9]
References
- 1. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Facebook [cancer.gov]
- 4. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for Plotting Cell Proliferation Curves - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY-2584702 Hydrochloride in U87MG Glioblastoma Cell Culture
For Research Use Only.
Introduction
Glioblastoma multiforme (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. The U87MG cell line, derived from a human malignant glioma, is a widely used in vitro model for studying GBM biology and evaluating novel therapeutic agents. The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in GBM and plays a crucial role in tumor growth, survival, and proliferation. A key downstream effector of this pathway is the p70 ribosomal S6 kinase (p70S6K).
LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of p70S6K.[1][2][3] By targeting p70S6K, LY-2584702 inhibits the phosphorylation of the S6 ribosomal protein (rpS6), a critical step in the initiation of protein synthesis, thereby leading to decreased cell proliferation.[2] Preclinical studies have demonstrated that LY-2584702 exhibits anti-tumor activity, including significant efficacy in U87MG glioblastoma xenograft models.[2][4]
These application notes provide detailed protocols for utilizing this compound in U87MG cell culture to investigate its effects on cell viability, apoptosis, cell cycle progression, and target engagement.
Data Presentation
| Parameter | Value | Cell Line | Reference |
| Target | p70S6K | - | [1] |
| IC50 (enzymatic assay) | 4 nM | - | [3] |
| IC50 (pS6 inhibition) | 0.1-0.24 µM | HCT116 | [2][3] |
| Solubility | Soluble in DMSO | - | [2] |
| In Vivo Efficacy | Significant antitumor efficacy | U87MG xenograft | [2][4] |
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702.
References
Application Notes and Protocols for LY-2584702 Hydrochloride in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY-2584702 hydrochloride is a potent and selective, ATP-competitive inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K). As a critical downstream effector of the PI3K/Akt/mTOR signaling pathway, p70S6K plays a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in various cancers, making LY-2584702 a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols and guidance on the use of this compound for in vitro cell treatment, with a specific focus on optimizing incubation time to achieve desired experimental outcomes.
Mechanism of Action
LY-2584702 targets p70S6K, a serine/threonine kinase that, upon activation, phosphorylates the S6 ribosomal protein (a component of the 40S ribosomal subunit) and other substrates. This phosphorylation event is crucial for the initiation of protein synthesis of transcripts containing a 5'-terminal oligopyrimidine tract (5'-TOP), which encode for ribosomal proteins and elongation factors. By inhibiting p70S6K, LY-2584702 effectively blocks the phosphorylation of S6, leading to a downstream inhibition of protein synthesis and ultimately, a reduction in cell proliferation and survival.
Data Presentation
The following table summarizes the effective concentrations and incubation times of this compound in various cell lines and assays as reported in the literature. This information can serve as a starting point for experimental design.
| Cell Line | Assay Type | Concentration | Incubation Time | Outcome |
| HCT116 (Colon Carcinoma) | Inhibition of pS6 | 0.1–0.24 µM (IC50) | 24 hours | Inhibition of S6 ribosomal protein phosphorylation.[1] |
| A549 (Lung Carcinoma) | Cell Viability | 0.1 µM | >24 hours | Significant inhibition of proliferation, with increased effect at longer durations.[2] |
| SK-MES-1 (Lung Carcinoma) | Cell Viability | 0.6 µM | >24 hours | Obvious inhibition of proliferation, with increased effect at longer durations.[2] |
| Transformed Human Hepatocytes (THH) | Cell Viability | 2 µM | 24 hours | Optimal inhibition of cell viability.[3] |
| MCF7, T47D, ZR75-1 (Breast Cancer) | Inhibition of pS6 | 500 nM | 3 hours | Effective inhibition of ribosomal protein S6 phosphorylation.[4] |
| Small Airway Epithelial Cells (SAECs) | Senescence Reversal | 10⁻⁵ M | 24 hours (after 48h H₂O₂ pretreatment) | Reversal of oxidative stress-induced senescence.[5] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT, MTS, or CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of LY-2584702 on cell viability. Optimization of cell seeding density and incubation time is crucial for obtaining reliable and reproducible results.
Materials:
-
This compound
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) should be included.
-
Cell Treatment: Remove the overnight culture medium from the wells and replace it with the medium containing various concentrations of LY-2584702.
-
Incubation: Incubate the plates for the desired duration. Based on available data, a 24 to 72-hour incubation period is recommended for cell viability assays. A time-course experiment (e.g., 24, 48, and 72 hours) is highly recommended to determine the optimal endpoint.
-
Viability Assessment: Following incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curves to determine the IC50 value.
Protocol 2: Western Blot Analysis of p70S6K Signaling Pathway
This protocol is designed to assess the inhibitory effect of LY-2584702 on the phosphorylation of S6 ribosomal protein, a direct downstream target of p70S6K.
Materials:
-
This compound
-
6-well or 10 cm cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-S6 Ribosomal Protein (Ser235/236), anti-S6 Ribosomal Protein, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to adhere. Treat the cells with LY-2584702 at various concentrations for the desired incubation time. For pathway inhibition studies, shorter incubation times (e.g., 1, 3, 6, and 24 hours) are often sufficient.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated S6 to total S6 and a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway leading to p70S6K activation and its inhibition by LY-2584702.
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the effects of LY-2584702 on cancer cells.
Discussion and Optimization of Incubation Time
The optimal incubation time for LY-2584702 is dependent on the specific cell line, the concentration of the inhibitor, and the biological endpoint being measured.
-
For assessing direct pathway inhibition: Shorter incubation times are generally sufficient. As demonstrated, a 3-hour treatment can be enough to observe a significant reduction in S6 phosphorylation.[4] This is because the inhibition of kinase activity is a rapid event. A time-course experiment starting from 1 hour up to 24 hours is recommended to capture the dynamics of pathway inhibition.
-
For assessing effects on cell viability and proliferation: Longer incubation times are typically required. These processes are downstream of the initial signaling events and take time to manifest. A standard starting point is 24 hours. However, as some studies have shown, the inhibitory effects can become more pronounced with longer incubation periods (e.g., 48 to 72 hours).[2] It is crucial to perform a time-course experiment to determine the point at which the maximal effect is observed without inducing widespread, non-specific cytotoxicity.
-
For long-term studies (e.g., senescence): The treatment duration may need to be extended and could involve pre-treatment with a stressor, followed by co-incubation with LY-2584702, as seen in the 24-hour treatment following a 48-hour H₂O₂ exposure in SAECs.[5]
Considerations for Optimization:
-
Cell Doubling Time: The doubling time of the cell line should be considered. Slower-growing cell lines may require longer incubation times to observe significant effects on proliferation.
-
Compound Stability: The stability of LY-2584702 in culture medium over longer incubation periods should be taken into account.
-
Toxicity: High concentrations of LY-2584702 or prolonged exposure may lead to off-target effects and general cytotoxicity. It is important to distinguish between specific anti-proliferative effects and non-specific toxicity.
Conclusion
This compound is a valuable research tool for investigating the p70S6K signaling pathway. The provided protocols offer a starting point for in vitro studies. However, for every new cell line and experimental setup, it is imperative to empirically determine the optimal incubation time and concentration to ensure the generation of accurate and meaningful data. A systematic approach involving time-course and dose-response experiments will yield the most reliable results.
References
Troubleshooting & Optimization
LY-2584702 hydrochloride solubility issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY-2584702 hydrochloride. The information is designed to address common challenges, particularly those related to its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the hydrochloride salt of LY-2584702, a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K). p70S6K is a downstream effector in the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell proliferation, growth, and survival. By inhibiting p70S6K, LY-2584702 blocks the phosphorylation of the S6 ribosomal protein, leading to the inhibition of protein synthesis and a reduction in cell proliferation.[1]
Q2: What are the primary challenges when working with this compound?
The primary challenge is its low solubility in aqueous solutions. This compound is widely reported to be insoluble in water and ethanol.[2][3] This necessitates the use of organic solvents, such as dimethyl sulfoxide (DMSO), for the preparation of stock solutions and specific formulation strategies for in vitro and in vivo experiments.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare stock solutions in 100% DMSO. The solubility in DMSO is significantly higher than in aqueous buffers, allowing for the creation of a concentrated stock that can be diluted for working solutions. To enhance dissolution, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers such as Phosphate Buffered Saline (PBS) is not recommended due to its poor solubility. This will likely result in a suspension with an inaccurate concentration, which can lead to variability in experimental results.
Troubleshooting Guide
Issue 1: Precipitate formation after diluting the DMSO stock solution in an aqueous medium.
-
Cause: This is a common issue due to the low aqueous solubility of this compound. When the DMSO stock is diluted in a buffer, the compound can crash out of the solution.
-
Troubleshooting Steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous medium may be too high. Try using a lower final concentration.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a small percentage (typically <0.5%) is often tolerated. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Use a formulation with co-solvents and surfactants: For in vitro assays, consider diluting the DMSO stock in a vehicle containing co-solvents like propylene glycol and surfactants like Tween 80. A reported formulation involves further diluting a 10% DMSO solution in 0.5% Tween 80, 5% propylene glycol, and 30% PEG400.[4]
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound. Prepare them fresh for each experiment to minimize precipitation over time.
-
Issue 2: Inconsistent results in cell-based assays.
-
Cause: Inconsistent results can arise from inaccurate dosing due to solubility issues or degradation of the compound.
-
Troubleshooting Steps:
-
Ensure complete dissolution of the stock solution: Before making dilutions, visually inspect your DMSO stock solution to ensure there are no solid particles. If necessary, gently warm and sonicate the stock solution.
-
Use a consistent dilution method: Prepare working solutions in the same manner for every experiment to ensure reproducibility.
-
Perform a dose-response curve: To verify the activity of your compound and determine the optimal concentration range for your experiments, it is advisable to perform a dose-response curve.
-
Proper storage of stock solutions: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Solubility of LY-2584702 salts in various solvents.
| Compound Form | Solvent | Solubility | Notes |
| LY-2584702 | DMSO | ≥22.25 mg/mL | Warming and sonication can aid dissolution.[2] |
| LY-2584702 | Water | Insoluble | [2][3] |
| LY-2584702 | Ethanol | Insoluble | [2][3] |
| This compound | DMSO | 10 mM | - |
| LY-2584702 tosylate | DMSO | 10.25 mg/mL (16.60 mM) | Requires sonication and warming.[4] |
Table 2: Example Formulations for Experimental Use.
| Application | Formulation Components | Final Concentration | Reference |
| In Vitro Cell-Based Assays | 10% DMSO, 0.5% Tween 80, 5% propylene glycol, 30% PEG400 | 0.1 µM - 1.0 µM | [4] |
| In Vivo Oral Administration (Mice) | 0.25% Tween-80 and 0.05% antifoam | 12.5 mg/kg twice daily | [4] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 1 mg/mL | [4] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in saline) | 1 mg/mL (Suspension) | [4] |
| In Vivo Formulation 3 | 10% DMSO, 90% corn oil | ≥ 1 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (MW: 481.88 g/mol ), high-purity DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out a precise amount of this compound powder. b. Calculate the volume of DMSO required to achieve a 10 mM concentration (e.g., for 1 mg of powder, add 207.5 µL of DMSO). c. Add the calculated volume of DMSO to the vial containing the compound. d. Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or place it in an ultrasonic bath for short intervals. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw an aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. c. Ensure the final concentration of DMSO in the cell culture medium is low (e.g., ≤ 0.1%) and is consistent across all experimental and control groups. d. Use the freshly prepared working solutions immediately.
Visualizations
Caption: Simplified PI3K/Akt/mTOR signaling pathway leading to p70S6K activation.
Caption: Experimental workflow for preparing this compound solutions.
References
Potential off-target effects of LY-2584702 hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LY-2584702 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K), also known as S6K1.[1][2] It is a downstream component of the PI3K/Akt/mTOR signaling pathway that plays a crucial role in cell proliferation and survival.[3]
Q2: What are the known off-target effects of this compound?
At higher concentrations, LY-2584702 has been shown to inhibit other kinases, specifically Mitogen- and Stress-Activated Kinase 2 (MSK2) and Ribosomal S6 Kinase (RSK).[2] Researchers should be aware of these potential off-target activities when designing and interpreting their experiments.
Q3: What are the reported IC50 values for this compound against its primary and off-targets?
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) | Assay Type |
| p70S6K | 4 | Enzymatic Assay |
| S6K1 | 2 | Enzymatic Assay |
| MSK2 | 58 - 176 | Enzymatic Assay |
| RSK | 58 - 176 | Enzymatic Assay |
Q4: What were the observed adverse effects in the clinical trials of LY-2584702?
A Phase I clinical trial in patients with advanced solid tumors reported several dose-limiting toxicities, which could be a result of on-target or off-target effects. These included vomiting, increased lipase, nausea, hypophosphatemia, fatigue, and pancreatitis.[4]
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed at high concentrations of LY-2584702.
-
Possible Cause: The observed phenotype might be due to the inhibition of off-target kinases such as MSK2 or RSK, rather than or in addition to the inhibition of p70S6K.
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment to determine if the phenotype is observed at concentrations closer to the IC50 of p70S6K or the higher IC50 values of MSK2 and RSK.
-
Use a More Selective Inhibitor: If available, compare the results with a structurally different and more selective p70S6K inhibitor to see if the same phenotype is observed.
-
Rescue Experiment: Attempt to rescue the phenotype by activating downstream effectors of p70S6K, while noting that this may be complex due to pathway crosstalk.
-
Directly Assess Off-Target Activity: If possible, directly measure the activity of MSK2 and RSK in your experimental system in the presence of LY-2584702 to confirm their inhibition.
-
Issue 2: Discrepancy between in-vitro kinase inhibition and cellular assay results.
-
Possible Cause: Cellular permeability, transporter effects, or metabolism of the compound can lead to different effective concentrations at the target site within the cell compared to a purified enzyme assay.
-
Troubleshooting Steps:
-
Confirm Cellular Target Engagement: Use techniques like Western blotting to probe the phosphorylation status of downstream targets of p70S6K (e.g., S6 ribosomal protein) to confirm that the inhibitor is reaching and inhibiting its target in the cell at the concentrations used.
-
Titrate Compound Concentration: Perform a careful titration of LY-2584702 in your cellular assay to establish a clear dose-response relationship for the intended on-target effect.
-
Consider Incubation Time: Optimize the incubation time with the compound, as cellular effects may take longer to become apparent than in a rapid enzymatic assay.
-
Experimental Protocols
Below are generalized protocols for assessing the activity of p70S6K and its potential off-targets, MSK2 and RSK. These are based on commonly used methods; specific details may need to be optimized for your experimental setup.
p70S6K Enzymatic Assay Protocol (Luminescent Kinase Assay)
This protocol is a general guideline for a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the p70S6K enzyme and the substrate (e.g., a specific peptide substrate for p70S6K) in the Kinase Assay Buffer.
-
Prepare a solution of ATP in Kinase Assay Buffer.
-
Prepare serial dilutions of this compound in the Kinase Assay Buffer.
-
-
Assay Procedure:
-
Add the diluted LY-2584702 or vehicle control to the wells of a 384-well plate.
-
Add the diluted p70S6K enzyme to the wells.
-
Initiate the reaction by adding the ATP/substrate mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescent detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
MSK2/RSK Enzymatic Assay Protocol
The protocol for MSK2 and RSK is similar to the p70S6K assay, with the primary differences being the specific enzyme and substrate used.
-
Reagent Preparation:
-
Use a Kinase Assay Buffer appropriate for MSK2 or RSK.
-
Dilute the recombinant MSK2 or RSK enzyme and a suitable substrate (e.g., a peptide derived from a known substrate like CREBtide for MSK2) in the assay buffer.
-
Prepare ATP and inhibitor solutions as described for the p70S6K assay.
-
-
Assay Procedure and Data Analysis:
-
Follow the same steps for the assay procedure and data analysis as outlined for the p70S6K assay, substituting the specific enzyme and substrate.
-
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway showing the primary target (p70S6K) and off-targets (MSK2/RSK) of LY-2584702.
Experimental Workflow for Kinase Inhibition Assay
Caption: General experimental workflow for determining the IC50 of LY-2584702 in an in-vitro kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of LY-2584702 Hydrochloride in Solution: A Technical Support Guide
For researchers and drug development professionals utilizing LY-2584702 hydrochloride, ensuring its stability in solution is paramount for reproducible and accurate experimental outcomes. This guide provides a comprehensive technical support center, complete with frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its stock solutions?
A1: Proper storage is crucial for maintaining the integrity of this compound. As a solid, it should be stored at -20°C, where it can remain stable for up to two years.[1][] Once dissolved, the stability of the stock solution depends on the solvent and storage temperature.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[3][4] It is sparingly soluble in aqueous buffers and insoluble in water and ethanol.[3][4][5] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO.[3] For aqueous-based experiments, it is recommended to first create a concentrated stock in DMSO and then dilute it with the aqueous buffer of choice.[5]
Q3: What is the recommended short-term and long-term storage for this compound in DMSO?
A3: For optimal results, it is best to prepare solutions on the same day of use.[1] However, if advance preparation is necessary, aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them tightly sealed.[1][3] The recommended storage durations vary among suppliers, as summarized in the table below.
Data Presentation: Stability of this compound Solutions
For clarity, the stability data for this compound in solution, as provided by various suppliers, is summarized below.
| Solvent | Storage Temperature | Recommended Storage Duration | Source |
| DMSO | 4°C | 2 weeks | [1] |
| DMSO | -20°C | 1 to 6 months | [1][3][4][6] |
| DMSO | -80°C | 6 months to 1 year | [1][3][6][7] |
| Aqueous Buffer | Not Recommended | Use within one day | [5] |
Troubleshooting Guide
Issue: My this compound has precipitated out of my aqueous solution.
-
Cause: this compound has low solubility in aqueous buffers.[5] Precipitation can occur when the concentration in the final aqueous solution is too high or if the solution has been stored.
-
Solution:
-
Ensure your initial DMSO stock solution is at a high enough concentration to allow for significant dilution in your aqueous buffer.
-
Prepare fresh aqueous dilutions for each experiment and do not store them.[5]
-
Consider using a vehicle that includes solubilizing agents like Tween 80, propylene glycol, and PEG400 for in vitro studies if compatible with your experimental setup.[7]
-
Issue: I am observing lower than expected activity of the compound in my experiments.
-
Cause: This could be due to degradation of the compound from improper storage or multiple freeze-thaw cycles of the stock solution. The use of moisture-absorbing DMSO can also reduce solubility and, consequently, the effective concentration.[3]
-
Solution:
-
Always use fresh, anhydrous DMSO to prepare stock solutions.[3]
-
Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.[3]
-
Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1]
-
If you suspect degradation, it is recommended to use a fresh vial of the compound.
-
Experimental Protocols
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate the vial of this compound powder to room temperature for at least 60 minutes before opening.[1]
-
Based on the molecular weight of this compound (481.88 g/mol ), calculate the required mass for your desired volume of 10 mM stock solution.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
To aid dissolution, you may gently warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[4]
-
Once fully dissolved, aliquot the solution into sterile, tightly sealed vials for storage.
Mandatory Visualizations
Signaling Pathway of LY-2584702
LY-2584702 is a selective inhibitor of p70S6 Kinase (p70S6K), a key downstream effector in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Caption: The inhibitory action of LY-2584702 on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: Assessing Solution Stability
This workflow outlines a general procedure for researchers to assess the stability of this compound in their specific experimental solutions.
References
Navigating Inconsistent Results with LY-2584702 Hydrochloride: A Technical Support Resource
Researchers and drug development professionals utilizing LY-2584702 hydrochloride, a selective ATP-competitive inhibitor of p70S6 kinase (p70S6K), may occasionally encounter variability in their experimental outcomes.[1][2][3] This guide provides a comprehensive technical support center with troubleshooting advice and frequently asked questions to address these challenges directly.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide rapid answers to common issues encountered during experiments with this compound.
Q1: I am observing lower than expected potency (higher IC50) in my cell-based assays compared to the reported enzymatic IC50.
A1: This is a common observation. The enzymatic IC50 of LY-2584702 is approximately 4 nM, while the IC50 for the inhibition of S6 ribosomal protein phosphorylation (pS6) in cell lines like HCT116 is in the range of 100-240 nM.[1][2][3] This discrepancy can be attributed to several factors:
-
Cellular ATP Concentration: In a cellular environment, the inhibitor must compete with high intracellular concentrations of ATP, which can reduce its apparent potency compared to an in vitro enzymatic assay with lower ATP levels.
-
Cell Permeability and Efflux: The compound's ability to penetrate the cell membrane and its potential removal by cellular efflux pumps can lower its effective intracellular concentration.
-
Protein Binding: Binding of the inhibitor to plasma proteins in the cell culture medium or to intracellular proteins can reduce the free fraction available to interact with the target.
Troubleshooting Steps:
-
Optimize inhibitor concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
Increase incubation time: A longer incubation period may be necessary to allow for sufficient cellular uptake and target engagement.
-
Serum concentration: Consider reducing the serum concentration in your culture medium during the experiment, as serum proteins can bind to the inhibitor.
Q2: My Western blot results for phospho-S6 (pS6) inhibition are inconsistent between experiments.
A2: Inconsistent Western blot results can arise from several factors related to both the inhibitor and the experimental protocol.
Troubleshooting Steps:
-
Inhibitor Preparation and Storage:
-
Solubility: this compound is soluble in DMSO.[4] Ensure the compound is fully dissolved. For a higher concentration, warming the tube at 37°C for 10 minutes and/or brief sonication can aid dissolution.[4]
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. When diluting in aqueous media, do so immediately before use to avoid precipitation.
-
-
Cell Culture and Treatment:
-
Cell Density: Ensure consistent cell seeding density across all wells and experiments.
-
Treatment Time: The timing of inhibitor addition and the total incubation time should be consistent. A time-course experiment can help determine the optimal treatment duration.
-
-
Western Blot Protocol:
-
Antibody Quality: Use high-quality, validated antibodies for both total S6 and phospho-S6.
-
Loading Controls: Always include a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Positive and Negative Controls: Include untreated and vehicle-treated (DMSO) controls in every experiment.
-
Q3: I am observing significant cell toxicity at concentrations where I expect to see specific inhibition.
A3: While LY-2584702 is a selective inhibitor, off-target effects and non-specific toxicity can occur, particularly at higher concentrations.[1]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to determine the concentration range that is non-toxic to your cells.
-
Off-Target Effects: At higher concentrations, LY-2584702 has been shown to have some activity against related kinases such as MSK2 and RSK.[1] If your experimental system is sensitive to the inhibition of these kinases, you may observe unexpected phenotypes.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is below the toxic threshold for your cell line (typically <0.5%).
Q4: My in vivo results show high variability between animals.
A4: High variability in in vivo studies was also observed in clinical trials with LY-2584702, where pharmacokinetic analysis revealed substantial variability in patient exposure.[5]
Troubleshooting Steps:
-
Formulation and Administration: Ensure a consistent and stable formulation of the compound for administration. For oral administration in mice, a preparation in 0.25% Tween-80 and 0.05% antifoam has been used.[1]
-
Dosing Schedule: Adhere to a strict and consistent dosing schedule.
-
Animal Health and Husbandry: Ensure all animals are healthy and housed under identical conditions to minimize biological variability.
-
Increase Sample Size: A larger number of animals per group may be necessary to achieve statistical significance in the presence of high inter-individual variability.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
| Parameter | Value | Source |
| Enzymatic IC50 (p70S6K) | 4 nM | [1][2][3] |
| Cellular IC50 (pS6 inhibition in HCT116 cells) | 100 - 240 nM | [1][2][3] |
Table 1: IC50 Values for this compound
| Cell Line | Effective Concentration for Proliferation Inhibition | Incubation Time | Source |
| A549 | 0.1 µM | 24 h | [1] |
| SK-MES-1 | 0.6 µM | 24 h | [1] |
Table 2: Effective Concentrations of this compound in Cell Proliferation Assays
| Animal Model | Dosage | Administration Route | Efficacy | Source |
| U87MG glioblastoma xenograft | 12.5 mg/kg BID | Oral | Significant antitumor efficacy | [2] |
| HCT116 colon carcinoma xenograft | 12.5 mg/kg BID | Oral | Significant antitumor efficacy | [2] |
Table 3: In Vivo Efficacy of this compound
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Western Blot for Phospho-S6 Inhibition
-
Cell Seeding: Plate cells (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of working solutions at different concentrations by diluting in cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
-
Cell Treatment: The following day, replace the medium with fresh medium containing the desired concentrations of LY-2584702 or vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6 (Ser235/236) and total S6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Cell Treatment: After 24 hours, replace the medium with medium containing various concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: The PI3K/AKT/mTOR signaling pathway leading to p70S6K activation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: Key factors contributing to the difference between enzymatic and cellular IC50 values for this compound.
References
Technical Support Center: LY-2584702 Hydrochloride Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with LY-2584702 hydrochloride. The information is based on publicly available data from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LY-2584702?
LY-2584702 is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal protein S6 kinase (p70S6K). p70S6K is a downstream effector in the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in regulating cell proliferation, growth, and survival.[1][2] By inhibiting p70S6K, LY-2584702 prevents the phosphorylation of the S6 ribosomal protein, leading to an inhibition of protein synthesis and a reduction in cell proliferation.
Q2: What are the recommended doses of LY-2584702 for preclinical in vivo efficacy studies?
Q3: Is there any information on the dose-limiting toxicities (DLTs) of LY-2584702 from clinical trials?
Yes, a Phase I clinical trial in patients with advanced solid tumors identified dose-limiting toxicities. While this data is from human subjects, it can provide insights into the potential toxicities to monitor in preclinical models. The maximum tolerated dose (MTD) was determined to be 75 mg twice daily (BID) or 100 mg once daily (QD).[1][2] All DLTs were Grade 3 and are summarized in the table below.[1][2]
Q4: Are there any known metabolites of LY-2584702 that might contribute to toxicity?
Metabolism of LY-2584702 can generate 4-aminopyrazolo[3,4-d]pyrimidine (4-APP).[3] It has been suggested that this metabolite may be associated with potential hepatotoxicity.[3] Researchers should consider monitoring liver function in their preclinical studies.
Data Presentation
Table 1: Dosing of this compound in Preclinical Efficacy Studies
| Animal Model | Cancer Type | Dose | Route of Administration | Efficacy Outcome | Reference |
| Mice (nu/nu) | U87MG glioblastoma xenograft | 2.5 mg/kg BID & 12.5 mg/kg BID | Oral | Significant single-agent efficacy | [4][5] |
| Mice (nu/nu) | HCT116 colon carcinoma xenograft | 2.5 mg/kg BID & 12.5 mg/kg BID | Oral | Significant single-agent efficacy | [4][5] |
| Mice (nu/nu) | HCT116 colon carcinoma xenograft | 2.3 mg/kg (TMED50) & 10 mg/kg (TMED90) | Oral | Statistically significant tumor growth reduction | [4][5] |
| Mice (nu/nu) | EOMA cells expressing shAkt3 | 12.5 mg/kg BID | Oral | Significantly reduced tumor growth | [4] |
BID: twice daily; TMED50: threshold minimum effective dose 50%; TMED90: threshold minimum effective dose 90%
Table 2: Dose-Limiting Toxicities of LY-2584702 in a Phase I Clinical Trial [1][2]
| Toxicity (Grade 3) |
| Vomiting |
| Increased lipase |
| Nausea |
| Hypophosphataemia |
| Fatigue |
| Pancreatitis |
Experimental Protocols
Hypothetical Protocol for a Dose-Range Finding Toxicity Study in Rodents
This is a generalized protocol, as specific preclinical toxicology study details for LY-2584702 are not publicly available. Researchers should adapt this based on their specific experimental design and institutional guidelines.
-
Animal Model: Select a rodent species (e.g., Sprague-Dawley rats or CD-1 mice), with an equal number of males and females per group.
-
Acclimation: Acclimate animals for at least 5 days before the start of the study.
-
Dose Formulation: Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
-
Dose Groups: Establish multiple dose groups, including a vehicle control and at least three escalating dose levels of LY-2584702. The dose levels should be selected to identify a no-observed-adverse-effect-level (NOAEL) and to induce dose-limiting toxicities.
-
Administration: Administer the compound or vehicle orally (gavage) once or twice daily for a predetermined period (e.g., 7 or 14 days).
-
Monitoring:
-
Clinical Observations: Conduct daily observations for any clinical signs of toxicity, including changes in behavior, appearance, and posture.
-
Body Weight: Record body weight at the beginning of the study and at regular intervals thereafter.
-
Food Consumption: Measure food consumption periodically.
-
-
Terminal Procedures:
-
Blood Collection: At the end of the study, collect blood samples for hematology and clinical chemistry analysis.
-
Necropsy: Perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs and any tissues with gross lesions for histopathological examination.
-
-
Data Analysis: Analyze the data to determine the dose-response relationship for any observed toxicities and to identify the maximum tolerated dose (MTD) and any target organs of toxicity.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702 on p70S6K.
Caption: A generalized workflow for a preclinical dose-range finding toxicity study.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LY2584702 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: LY2584702 Metabolism and Potential Hepatotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the metabolism of LY2584702 and its associated potential for hepatotoxicity. The information is intended to assist researchers in designing and interpreting experiments involving this p70S6K inhibitor.
I. Metabolism of LY2584702
The metabolism of LY2584702 is a critical consideration for in vitro and in vivo studies. A key metabolic pathway involves the formation of 4-aminopyrazolo[3,4-d]pyrimidine (4-APP), a metabolite that has been implicated in the pharmacological effects and potential adverse effects of the parent compound.
Frequently Asked Questions (FAQs) - Metabolism
Q1: What is the primary metabolic pathway of LY2584702?
A1: The metabolism of LY2584702 can lead to the formation of the metabolite 4-aminopyrazolo[3,4-d]pyrimidine (4-APP). The specific cytochrome P450 (CYP) enzymes responsible for this conversion and the quantitative extent of this metabolic pathway are not extensively detailed in publicly available literature. To identify the specific CYP isoforms involved, researchers can perform in vitro experiments using human liver microsomes and a panel of selective CYP inhibitors or recombinant human CYP enzymes.
Q2: How can I quantify the formation of 4-APP from LY2584702 in my experimental system?
A2: Quantification of 4-APP can be achieved using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). This requires a certified reference standard for 4-APP to generate a standard curve for accurate quantification.
Q3: Are there any known species differences in the metabolism of LY2584702?
Troubleshooting Guide - Metabolism Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no formation of 4-APP metabolite in vitro. | - Inactive metabolic enzymes (e.g., degraded microsomes).- Inappropriate co-factors (e.g., NADPH concentration).- Incorrect incubation conditions (time, temperature, pH).- Analytical method not sensitive enough. | - Use fresh or properly stored microsomes/S9 fractions.- Ensure appropriate concentrations and freshness of co-factors.- Optimize incubation time and temperature.- Validate the sensitivity and specificity of your LC-MS/MS method for 4-APP. |
| High variability in metabolite formation between experiments. | - Inconsistent cell viability or density (for cell-based assays).- Pipetting errors.- Variability in the activity of different batches of microsomes. | - Standardize cell seeding and ensure high viability.- Use calibrated pipettes and consistent techniques.- Qualify new batches of microsomes before use in pivotal studies. |
II. Potential Hepatotoxicity of LY2584702
The potential for liver injury is a significant safety concern for many small molecule inhibitors. For LY2584702, the formation of the 4-APP metabolite has been linked to potential hepatotoxic effects.
Preclinical and Clinical Observations
In a study with diet-induced obese rats, the administration of the LY2584702 metabolite, 4-APP, was associated with an increase in liver triglycerides. This suggests a potential role of the metabolite in modulating lipid metabolism within the liver, which could be a contributing factor to hepatotoxicity.
A Phase I clinical trial of LY2584702 in patients with advanced solid tumors reported dose-limiting toxicities, including Grade 3 increases in lipase and pancreatitis.[1][2] While direct evidence of significant elevations in liver transaminases (ALT, AST) was not the primary reported dose-limiting toxicity, pancreatitis can be associated with liver dysfunction. The study also noted substantial variability in the pharmacokinetic exposure of LY2584702 among patients.[1][2]
Frequently Asked Questions (FAQs) - Hepatotoxicity
Q1: What are the potential mechanisms of LY2584702-related hepatotoxicity?
A1: While the exact mechanisms are not fully elucidated, the accumulation of the 4-APP metabolite in the liver and its effects on lipid metabolism are a potential contributing factor. Direct cytotoxicity of the parent compound or the metabolite, or idiosyncratic immune-mediated responses, are other potential mechanisms that are common to drug-induced liver injury.
Q2: How can I assess the potential hepatotoxicity of LY2584702 in my experiments?
A2: In vitro, you can use liver cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes to assess cytotoxicity. Key endpoints include cell viability assays (e.g., MTT, LDH release), measurement of reactive oxygen species (ROS) production, and assessment of mitochondrial dysfunction. In vivo, monitoring of serum liver enzymes (ALT, AST, ALP) and bilirubin, along with histopathological examination of liver tissue, are standard methods.
Q3: Is the 4-APP metabolite commercially available for direct testing?
A3: The availability of 4-aminopyrazolo[3,4-d]pyrimidine as a research chemical should be verified with commercial chemical suppliers. If available, direct testing of this metabolite in hepatotoxicity assays is highly recommended.
Troubleshooting Guide - Hepatotoxicity Studies
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background cytotoxicity in in vitro assays. | - Contamination of cell cultures.- Poor quality of reagents or test compound.- Inappropriate solvent or solvent concentration. | - Maintain sterile cell culture techniques.- Use high-purity reagents and test compound.- Ensure the final solvent concentration is non-toxic to the cells (typically <0.1% for DMSO). |
| No observable hepatotoxicity in animal models at expected doses. | - Species differences in metabolism and sensitivity.- Insufficient drug exposure in the liver.- Short duration of the study. | - Select a relevant animal model with a metabolic profile similar to humans if possible.- Confirm adequate systemic and liver exposure through pharmacokinetic analysis.- Consider longer-term toxicity studies. |
| Elevated liver enzymes in control animals. | - Underlying health issues in the animals.- Stress-induced liver enzyme elevation.- Contaminated diet or water. | - Use healthy, certified animals from a reputable supplier.- Acclimatize animals to the study conditions.- Ensure the quality of animal housing, diet, and water. |
III. Experimental Protocols & Methodologies
Detailed, specific protocols for the metabolism and hepatotoxicity assessment of LY2584702 are not publicly available. Therefore, the following sections provide standardized and widely accepted methodologies that can be adapted for the investigation of LY2584702.
In Vitro Metabolism Using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of LY2584702 and identify the formation of the 4-APP metabolite.
Materials:
-
LY2584702
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching and protein precipitation
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of LY2584702 in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate LY2584702 (final concentration, e.g., 1 µM) with HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining LY2584702 and the formation of 4-APP.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of LY2584702.
In Vitro Cytotoxicity Assay in HepG2 Cells
Objective: To assess the potential cytotoxicity of LY2584702 and its metabolite 4-APP.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
LY2584702 and 4-APP
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of LY2584702 and 4-APP in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compounds) and a positive control for cytotoxicity.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value for each compound.
IV. Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the p70S6K signaling pathway targeted by LY2584702 and a general workflow for assessing drug metabolism and hepatotoxicity.
Caption: p70S6K signaling pathway and the inhibitory action of LY2584702.
Caption: General workflow for assessing drug metabolism and hepatotoxicity.
References
Technical Support Center: Overcoming Resistance to LY-2584702 Hydrochloride in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments with LY-2584702 hydrochloride. LY-2584702 is a selective, ATP-competitive inhibitor of p70 S6 Kinase (p70S6K), a critical downstream effector of the PI3K/AKT/mTOR signaling pathway. While it has shown anti-tumor activity in preclinical models, the emergence of resistance can limit its efficacy.[1][2] This guide is designed to help you identify potential mechanisms of resistance and provide actionable strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
LY-2584702 is a potent and highly selective adenosine triphosphate (ATP) competitive inhibitor of p70 S6 kinase (p70S6K).[2] By binding to the ATP pocket of p70S6K, it prevents the phosphorylation of its downstream substrates, most notably the S6 ribosomal protein (rpS6). This inhibition leads to a reduction in protein synthesis and cell proliferation.[3]
Q2: What are the typical effective concentrations of LY-2584702 in cell culture?
The effective concentration of LY-2584702 can vary depending on the cell line. In HCT116 colon cancer cells, it inhibits the phosphorylation of the S6 ribosomal protein (pS6) with an IC50 of 0.1-0.24 μM.[4] For cell proliferation assays, concentrations in the range of 0.1 µM to 1.0 µM have been shown to be effective in cell lines such as A549.[3]
Q3: My cancer cell line is not responding to LY-2584702 treatment. What are the possible reasons?
Lack of response to LY-2584702 can be attributed to several factors:
-
Intrinsic Resistance: The cell line may have pre-existing characteristics that make it insensitive to p70S6K inhibition. This could be due to the cancer's reliance on alternative signaling pathways for survival and proliferation.
-
Acquired Resistance: Cells may develop resistance after an initial period of sensitivity. This often involves genetic or epigenetic changes.
-
Experimental Issues: Incorrect drug concentration, degradation of the compound, or issues with the experimental setup can lead to a perceived lack of response.
Q4: What are the known or suspected mechanisms of resistance to p70S6K inhibitors like LY-2584702?
While specific resistance mechanisms to LY-2584702 are not extensively documented due to its discontinued clinical development, resistance to inhibitors of the mTOR/p70S6K pathway is understood to occur through several mechanisms:[5][6]
-
Feedback Activation of Bypass Pathways: Inhibition of p70S6K can relieve negative feedback loops, leading to the activation of parallel signaling pathways, such as the MAPK/ERK pathway.[7][8] This compensatory signaling can sustain cell proliferation and survival.
-
Mutations in the Target Protein: Although not specifically reported for LY-2584702, mutations in the kinase domain of p70S6K could potentially alter the drug's binding affinity.
-
Constitutive Activation of Downstream Effectors: If downstream components of the pathway are constitutively active, inhibiting an upstream kinase like p70S6K may not be effective.
-
Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments where cancer cells exhibit resistance to LY-2584702.
Problem 1: No observable effect on cell viability or proliferation.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incorrect Drug Concentration | Perform a dose-response study to determine the IC50 for your specific cell line. | See Protocol 1: Cell Viability Assay (MTT/CCK-8) . |
| Drug Instability | Prepare fresh stock solutions and working dilutions for each experiment. Ensure proper storage of the compound as per the manufacturer's instructions. | N/A |
| Intrinsic Resistance | Assess the baseline activity of the p70S6K pathway and potential bypass pathways. | See Protocol 2: Western Blot Analysis of Key Signaling Proteins . |
| Acquired Resistance | If cells were initially sensitive, develop a resistant cell line for further investigation. | See Protocol 3: Development of a Resistant Cell Line . |
Problem 2: Initial response followed by regrowth of cancer cells.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Activation of Bypass Signaling | Investigate the activation status of parallel pathways like MAPK/ERK upon LY-2584702 treatment. | See Protocol 2: Western Blot Analysis of Key Signaling Proteins . |
| Selection of a Resistant Subpopulation | Isolate and characterize the resistant cell population. | See Protocol 3: Development of a Resistant Cell Line . |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of LY-2584702 in your cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT or CCK-8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of LY-2584702 in complete medium. Replace the medium in the wells with the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and read the absorbance.
-
CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours. Read the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol assesses the phosphorylation status of key proteins in the p70S6K and potential bypass pathways.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p70S6K (Thr389), anti-p70S6K, anti-p-rpS6 (Ser235/236), anti-rpS6, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat parental and resistant cells with LY-2584702 at the desired concentration and time points.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.
-
Detection and Analysis: Visualize the bands using a chemiluminescent substrate and quantify the band intensities.
Protocol 3: Development of a Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to LY-2584702.
Materials:
-
Parental cancer cell line sensitive to LY-2584702
-
Complete cell culture medium
-
This compound
Procedure:
-
Initial Treatment: Treat the parental cell line with LY-2584702 at a concentration close to the IC50.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of LY-2584702 in the culture medium over several passages.
-
Isolation of Resistant Clones: After several months of continuous culture in the presence of the drug, isolate single-cell clones.
-
Characterization: Confirm the resistance of the clones by performing a cell viability assay and western blot analysis as described in Protocols 1 and 2.
Data Presentation
Table 1: IC50 Values of LY-2584702 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (p-rpS6 Inhibition) (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.1-0.24 | [3][4] |
| U87MG | Glioblastoma | Not explicitly stated, but showed efficacy in xenograft models | [3] |
| A549 | Lung Cancer | Proliferation significantly inhibited at 0.1 µM | [3] |
| SK-MES-1 | Lung Cancer | Proliferation significantly inhibited at 0.6 µM | [3] |
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: PI3K/AKT/mTOR pathway and potential MAPK/ERK bypass activation upon p70S6K inhibition.
Experimental Workflow for Investigating Resistance
Caption: Troubleshooting workflow for investigating resistance to LY-2584702.
Logical Relationship of Resistance Mechanisms
Caption: Potential mechanisms contributing to resistance to LY-2584702.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Mechanisms of resistance to mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crosstalks of GSK3 signaling with the mTOR network and effects on targeted therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The p70S6K/PI3K/MAPK feedback loop releases the inhibition effect of high-dose rapamycin on rat mesangial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer [jci.org]
Minimizing variability in LY-2584702 hydrochloride animal experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal experiments involving the p70S6K inhibitor, LY-2584702 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective, ATP-competitive inhibitor of the p70 ribosomal S6 kinase (p70S6K).[1][2] Its mechanism of action involves blocking the p70S6K enzyme, which is a downstream component of the PI3K/AKT/mTOR signaling pathway.[3][4] By inhibiting p70S6K, the compound prevents the phosphorylation of the S6 ribosomal protein, leading to a decrease in protein synthesis and cellular proliferation, which are critical for tumor cell growth.[4]
Q2: What is the in vitro vs. in cellulo potency of LY-2584702? A2: LY-2584702 has an IC50 of approximately 4 nM in enzymatic assays for p70S6K.[1][2] In cell-based assays, it inhibits the phosphorylation of the S6 ribosomal protein (pS6) with an IC50 ranging from 100 to 240 nM.[1][2] The difference in potency is expected, as cellular activity is influenced by factors like cell membrane permeability and intracellular ATP concentrations.
Q3: What are the most common sources of variability in animal experiments with kinase inhibitors? A3: Variability in animal studies can stem from three main areas:
-
Pharmacokinetic (PK) Variability: Differences in how the drug is absorbed, distributed, metabolized, and excreted among animals can lead to inconsistent exposure.[5][6] A phase I clinical trial with LY-2584702 noted substantial variability in patient exposure.[7][8]
-
Pharmacodynamic (PD) Variability: Inconsistent biological responses to the drug, even with similar exposure levels. This can be due to differences in the baseline activation of the target pathway or off-target effects.[9]
-
Experimental Procedure Variability: Inconsistencies in animal handling, dosing technique, tumor implantation, and data collection methods.
Q4: Can LY-2584702 have off-target effects? A4: While LY-2584702 is considered highly selective for p70S6K, at high concentrations, it has shown some activity against related kinases such as MSK2 and RSK, with IC50 values in the range of 58-176 nM in enzyme assays.[1] It is crucial to confirm target engagement in your model system to ensure observed effects are primarily due to p70S6K inhibition.
Troubleshooting Guides
Scenario 1: High variability in plasma drug concentration (pharmacokinetics) is observed between animals in the same cohort.
-
Question: Why are the plasma levels of LY-2584702 inconsistent across my study animals?
-
Answer: High pharmacokinetic variability is a known challenge and can be caused by multiple factors. Low or pH-dependent aqueous solubility is a common cause of variable absorption for orally administered drugs.[5] The formulation, route of administration, and species-specific physiological differences can all contribute significantly.[6][10]
-
Recommended Actions:
-
Standardize Formulation: Ensure the drug is completely solubilized and the formulation is homogeneous. Prepare fresh daily and vortex thoroughly before each administration. For reference, some preclinical studies have used formulations involving DMSO.[1][2]
-
Refine Dosing Technique: For oral gavage, ensure consistent delivery to the stomach and minimize stress to the animal, as stress can alter gastric emptying. For parenteral routes, ensure consistent injection volume and location.
-
Control for Animal-Specific Factors: Use animals from a single supplier with a narrow age and weight range. House animals under identical conditions (diet, light cycle, temperature) to minimize physiological differences.[11]
-
Consider a Different Route: Oral administration often has the highest variability.[5] If feasible for your experimental goals, consider subcutaneous or intraperitoneal administration to bypass potential absorption issues.
-
Scenario 2: Inconsistent tumor growth inhibition is observed despite consistent drug exposure (pharmacodynamic variability).
-
Question: My PK data looks consistent, but the anti-tumor effect of LY-2584702 is highly variable. What could be the cause?
-
Answer: This suggests variability in the biological response to the drug. This can arise from inconsistent target engagement or differences in the underlying biology of the tumors, even within the same cell line-derived xenograft model.
-
Recommended Actions:
-
Confirm Target Engagement: At the end of the study, collect tumor samples from multiple animals per group at a consistent time point post-dose (e.g., 2-4 hours). Analyze the level of phosphorylated S6 (pS6) via Western Blot or IHC to confirm that LY-2584702 is inhibiting its target to a similar degree across the treated animals.
-
Assess Tumor Uniformity: Ensure tumors are of a uniform size before randomizing animals into treatment groups. Large variations in starting tumor volume can lead to variable growth kinetics.
-
Evaluate Pathway Activation: The baseline level of PI3K/AKT/mTOR pathway activation can vary. Ensure your chosen animal model has consistent, high activation of this pathway, making it sensitive to p70S6K inhibition.
-
Data Presentation
Table 1: Published Preclinical Dosing Regimens for LY-2584702
| Animal Model | Cancer Type | Dose Level | Route of Administration | Outcome | Reference |
| Mouse (nu/nu) | U87MG Glioblastoma Xenograft | 12.5 mg/kg BID | Not Specified | Significant antitumor efficacy | [2] |
| Mouse (nu/nu) | HCT116 Colon Carcinoma Xenograft | 2.5 mg/kg BID | Not Specified | Significant tumor growth reduction | [1] |
| Mouse (nu/nu) | HCT116 Colon Carcinoma Xenograft | 12.5 mg/kg BID | Not Specified | Significant antitumor efficacy | [2] |
| Mouse (nu/nu) | EOMA Hemangioendothelioma | Not Specified | Not Specified | Significantly reduced tumor growth | [1] |
Table 2: Key Factors Contributing to Experimental Variability
| Factor Category | Specific Variable | Potential Impact | Mitigation Strategy |
| Drug Formulation | Solubility, Stability, Homogeneity | Inconsistent drug delivery and absorption | Use fresh, well-solubilized, and homogeneous preparations |
| Animal Physiology | Age, Weight, Sex, Health Status | Altered drug metabolism and disposition[11][12] | Use a uniform cohort from a single supplier |
| Administration | Route (Oral vs. IP/SC), Technique | Variable absorption rates[5] | Standardize route and ensure consistent technique |
| Tumor Model | Starting Volume, Vascularity | Different growth rates and drug delivery | Randomize based on uniform starting tumor volumes |
| Environment | Diet, Stress, Housing Conditions | Altered metabolism and physiological responses | Maintain consistent and controlled housing conditions |
Experimental Protocols
Protocol: In Vivo Efficacy Assessment in a Subcutaneous Xenograft Model
-
Animal Model: Use 6-8 week old immunocompromised mice (e.g., BALB/c nude or NOD/SCID) within a narrow weight range (e.g., 18-22 g). Allow animals to acclimate for at least one week before manipulation.
-
Cell Culture and Implantation: Culture tumor cells (e.g., HCT116) under standard conditions. Harvest cells during the logarithmic growth phase. Resuspend cells in a sterile, serum-free medium/Matrigel mixture (1:1 ratio) and inject subcutaneously into the flank of each mouse (e.g., 2-5 x 10^6 cells in 100 µL).
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth using digital calipers. When average tumor volumes reach 100-150 mm³, randomize animals into treatment and vehicle control groups (n=8-10 per group) ensuring the average tumor volume is similar across all groups.
-
Drug Formulation and Administration:
-
Prepare this compound solution fresh daily. A common vehicle for preclinical compounds is 0.5% methylcellulose with 0.2% Tween 80 in sterile water. Note: The exact formulation may need optimization for solubility and stability.
-
Administer the drug or vehicle via the chosen route (e.g., oral gavage) at the specified dose (e.g., 12.5 mg/kg) and schedule (e.g., twice daily, BID). Ensure dosing volume is consistent based on daily body weight measurements.
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for any signs of toxicity (e.g., weight loss >15%, lethargy, ruffled fur).
-
-
Pharmacodynamic Analysis (Satellite Group): Include a satellite group of animals for tissue collection. At a predetermined time after the final dose (e.g., 2 hours), euthanize the animals and harvest tumors. Snap-freeze a portion for Western blot analysis (pS6, total S6) and fix the remainder in formalin for immunohistochemistry.
-
Data Analysis: Calculate tumor growth inhibition (TGI). Statistically compare tumor volumes between treated and vehicle groups using an appropriate statistical test (e.g., two-way ANOVA with repeated measures).
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway leading to p70S6K activation.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A decision tree for troubleshooting sources of experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Facebook [cancer.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 7. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Factors Influencing the Use and Interpretation of Animal Models in the Development of Parenteral Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Factors Affecting Drug Disposition | Veterian Key [veteriankey.com]
Technical Support Center: LY-2584702 Hydrochloride in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY-2584702 hydrochloride dissolved in dimethyl sulfoxide (DMSO). The following information addresses common issues related to the impact of moisture on the stability and solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound solution in DMSO appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation of your this compound solution in DMSO is often due to the absorption of moisture by the solvent. DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2][3][4][5] This introduction of water can significantly decrease the solubility of LY-2584702, leading to the compound falling out of solution.[6][7] Several suppliers explicitly warn that moisture-absorbing DMSO reduces solubility.[6][7]
Q2: How can I prevent my this compound stock solution from precipitating?
A2: To prevent precipitation, it is crucial to minimize moisture contamination. Follow these best practices:
-
Use fresh, anhydrous DMSO: Always use a new, unopened bottle of anhydrous or high-purity DMSO to prepare your stock solutions.
-
Proper storage: Store this compound solutions in tightly sealed vials to prevent exposure to atmospheric moisture.[8]
-
Aliquot solutions: To avoid repeated opening and closing of the main stock vial, which introduces moisture with each use, prepare single-use aliquots.
-
Minimize freeze-thaw cycles: Repeated freeze-thaw cycles can increase the water content in your DMSO stock.[9] It is recommended to store aliquots at -20°C or -80°C for long-term stability.[8][10][11]
-
Equilibrate to room temperature before opening: Before opening a vial of frozen DMSO stock, allow it to fully equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold vial opening.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored as follows:
-
Short-term (up to 2 weeks): 4°C in a tightly sealed vial.[8]
-
Long-term (up to 6 months): -80°C in tightly sealed, single-use aliquots.[8] Some suppliers suggest usability for up to one month at -20°C.[8]
Q4: Can I use a this compound solution that has already precipitated?
A4: It is not recommended to use a solution with precipitate. The concentration of the supernatant will be lower than intended, leading to inaccurate experimental results. While gentle warming (e.g., in a 37°C water bath) and vortexing may help to redissolve the compound, this should be done with caution as it may not fully restore the original concentration and could potentially degrade the compound.[11] The best course of action is to prepare a fresh stock solution using anhydrous DMSO.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate or cloudiness in the DMSO stock solution. | Moisture absorption by DMSO, reducing the solubility of this compound.[2][3][6][7] | Discard the solution and prepare a fresh stock using new, anhydrous DMSO. Aliquot the new stock into single-use vials to minimize future moisture exposure. |
| Inconsistent or lower-than-expected activity in cell-based assays. | The actual concentration of this compound in the solution is lower than calculated due to precipitation. | Prepare a fresh stock solution following best practices (see FAQs). Ensure complete dissolution before making serial dilutions for your experiment. |
| Difficulty dissolving the lyophilized powder in DMSO. | The DMSO may have already absorbed some moisture, or the concentration you are trying to achieve is too high. | Use fresh, anhydrous DMSO. Gentle warming to 37°C and sonication can aid in dissolution.[11] If solubility issues persist, consider preparing a slightly more dilute stock solution. |
Experimental Protocols
Protocol for Preparing a Stable Stock Solution of this compound in DMSO
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, single-use, tightly sealing vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of this compound and the bottle of anhydrous DMSO to reach room temperature before opening.
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration. The solubility in DMSO is reported to be at least 4.44 mg/mL (9.96 mM), though higher concentrations may be achievable with fresh DMSO.[6]
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a short period can assist with dissolution.[11]
-
Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into single-use aliquots in tightly sealed vials.
-
Label the vials clearly with the compound name, concentration, date, and storage conditions.
-
For long-term storage, place the aliquots at -80°C. For short-term use, store at 4°C.
-
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Logic diagram for troubleshooting precipitation of LY-2584702.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by LY-2584702.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound|1082948-81-9|COA [dcchemicals.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
Validation & Comparative
Comparative Guide to p70S6K Inhibitors: LY-2584702 Hydrochloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LY-2584702 hydrochloride with other notable inhibitors of the 70-kDa ribosomal protein S6 kinase (p70S6K). The information presented is collated from publicly available experimental data to facilitate informed decisions in research and drug development.
Introduction to p70S6K Inhibition
The p70S6K is a serine/threonine kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth, proliferation, protein synthesis, and survival.[1] Dysregulation of this pathway is a hallmark of many diseases, including cancer, making p70S6K a significant target for therapeutic intervention. This guide focuses on LY-2584702, a selective and ATP-competitive inhibitor of p70S6K, and compares its performance against other well-characterized inhibitors.[2][3][4]
Quantitative Comparison of p70S6K Inhibitors
The following table summarizes the in vitro potency of this compound and other selected p70S6K inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and the kinase assay format.
| Inhibitor | Target(s) | IC50 (p70S6K) | Other Notable IC50s | Reference(s) |
| This compound | p70S6K | 4 nM | MSK2: 58-176 nM, RSK: 58-176 nM | [4] |
| PF-4708671 | p70S6K1 | 160 nM | S6K2: 65 µM, MSK1: 0.95 µM, RSK1: 4.7 µM, RSK2: 9.2 µM | [5][6] |
| AT7867 | Akt1/2/3, p70S6K, PKA | 85 nM | Akt1: 32 nM, Akt2: 17 nM, Akt3: 47 nM, PKA: 20 nM | [7] |
| M2698 (DIACC3010) | p70S6K, Akt1/3 | 1 nM | Akt1: 1 nM, Akt3: 1 nM | [1][8][9] |
| Staurosporine | Broad Spectrum Kinase Inhibitor | 5 nM | PKCα: 2 nM, PKCγ: 5 nM, PKA: 7 nM, c-Fgr: 2 nM, Lyn: 6 nM, Syk: 16 nM | [7] |
Signaling Pathway and Point of Inhibition
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and highlights the central role of p70S6K. Inhibition of p70S6K, as achieved by LY-2584702 and other compounds in this guide, blocks the phosphorylation of downstream substrates like the S6 ribosomal protein, thereby impeding protein synthesis and cell cycle progression.
Caption: The PI3K/Akt/mTOR/p70S6K signaling pathway and the point of intervention for p70S6K inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize p70S6K inhibitors.
In Vitro Kinase Assay (Radiometric)
This assay quantitatively measures the enzymatic activity of p70S6K and the potency of inhibitors by detecting the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Recombinant active p70S6K enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., S6K substrate peptide)
-
[γ-³²P]ATP
-
Test inhibitors (serially diluted)
-
Phosphocellulose paper
-
1% Phosphoric acid solution
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant p70S6K, and the substrate.
-
Add serially diluted test inhibitor or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for p70S6K to ensure sensitivity to ATP-competitive inhibitors.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the data.
Western Blotting for Phospho-p70S6K and Phospho-S6
This immunoassay is used to assess the downstream effects of p70S6K inhibition in a cellular context by detecting the phosphorylation status of p70S6K and its substrate, S6.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-S6, anti-total-S6, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test inhibitor or vehicle for a specified duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of p70S6K and S6.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a typical workflow for the in vitro and in-cell characterization and comparison of p70S6K inhibitors.
Caption: A generalized experimental workflow for the comprehensive comparison of p70S6K inhibitors.
Conclusion
This guide provides a comparative overview of this compound and other p70S6K inhibitors based on available biochemical and cellular data. LY-2584702 demonstrates high potency for p70S6K.[2][3][4] When selecting an inhibitor for research or drug development, it is crucial to consider not only its potency against the primary target but also its selectivity profile across the kinome and its efficacy in a cellular context. The provided experimental protocols and workflow offer a framework for conducting a thorough and objective comparison of p70S6K inhibitors.
References
- 1. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier PMID: 27186432 | MCE [medchemexpress.cn]
- 9. p70S6K/Akt dual inhibitor DIACC3010 is efficacious in preclinical models of gastric cancer alone and in combination with trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
Kinase Selectivity Profile of LY-2584702 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of LY-2584702 hydrochloride with other relevant kinase inhibitors. This compound is a potent and selective, ATP-competitive inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K).[1][2] p70S6K is a crucial downstream effector of the PI3K/Akt/mTOR signaling pathway, which plays a pivotal role in regulating cell growth, proliferation, protein synthesis, and survival.[1][3] Dysregulation of this pathway is frequently observed in various cancers, making p70S6K an attractive therapeutic target.[4]
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and two alternative inhibitors, PF-4708671 and AT7867, against a panel of kinases. The data highlights the selectivity of LY-2584702 for p70S6K.
| Kinase Target | LY-2584702 HCl IC50 (nM) | PF-4708671 IC50 (nM) | AT7867 IC50 (nM) |
| p70S6K (S6K1) | 4 [2][5] | 160 [5][6] | 85 [2][7] |
| MSK2 | 58-176 | - | - |
| RSK | 58-176 | >20-fold selective for S6K1 | - |
| Akt1 | - | - | 32[2][7] |
| Akt2 | - | - | 17[2][7] |
| Akt3 | - | - | 47[2][7] |
| PKA | - | - | 20[7] |
Data presented as IC50 values, which represent the concentration of inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates greater potency.
Signaling Pathway Context
LY-2584702 targets p70S6K, a key component of the PI3K/Akt/mTOR signaling cascade. The diagram below illustrates the position of p70S6K in this pathway and the point of inhibition by LY-2584702.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is critical for its development as a therapeutic agent. Below is a representative protocol for an in vitro kinase inhibition assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., LY-2584702) against a panel of purified kinases.
Methodology: Radiometric Kinase Assay
This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific kinase substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (Inhibitor-X) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
[γ-³³P]ATP
-
ATP solution (at the Km for each kinase)
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup:
-
Add kinase reaction buffer to the wells of a 384-well plate.
-
Add the specific kinase to each well.
-
Add the serially diluted test compound or DMSO (as a vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Dry the filter plate and add a scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram outlines the typical workflow for a kinase selectivity profiling experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Research Progress of 70 kDa Ribosomal Protein S6 Kinase (P70S6K) Inhibitors as Effective Therapeutic Tools for Obesity, Type II Diabetes and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are p70 subfamily inhibitors and how do they work? [synapse.patsnap.com]
- 5. Characterization of PF-4708671, a novel and highly specific inhibitor of p70 ribosomal S6 kinase (S6K1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
Comparative Analysis of LY-2584702 Hydrochloride's Cross-Reactivity with MSK2 and RSK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of LY-2584702 hydrochloride, a potent p70S6 Kinase (p70S6K) inhibitor, against its primary target and its cross-reactivity with the closely related kinases, Mitogen- and Stress-activated protein Kinase 2 (MSK2) and Ribosomal S6 Kinase (RSK). The information presented herein is supported by experimental data to aid in the objective assessment of this compound for research and development purposes.
Kinase Inhibition Profile
This compound is a selective, ATP-competitive inhibitor of p70S6K, a critical downstream effector of the PI3K/Akt/mTOR signaling pathway that regulates cell growth, proliferation, and survival.[1][2][3] While highly selective for p70S6K, LY-2584702 has demonstrated some off-target activity against the related kinases MSK2 and RSK at higher concentrations.[2]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these kinases.
| Kinase Target | IC50 (nM) | Primary Signaling Pathway |
| p70S6K (S6K1) | 4 | PI3K/Akt/mTOR |
| MSK2 | 58 - 176 | MAPK/ERK |
| RSK | 58 - 176 | MAPK/ERK |
Signaling Pathway Context
To understand the implications of LY-2584702's cross-reactivity, it is essential to visualize the signaling pathways in which these kinases operate. p70S6K is a key component of the PI3K/Akt/mTOR pathway, while MSK2 and RSK are downstream effectors of the MAPK/ERK pathway. Both pathways are crucial in regulating cellular processes and are often dysregulated in diseases such as cancer.
Experimental Protocols
The determination of kinase inhibition and IC50 values is crucial for characterizing the potency and selectivity of a compound. Below is a detailed, generalized protocol for an in vitro biochemical kinase assay, based on commonly used methods like the ADP-Glo™ Kinase Assay, which can be adapted to assess the inhibitory activity of LY-2584702 against p70S6K, MSK2, and RSK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against p70S6K, MSK2, and RSK.
Materials:
-
Recombinant human p70S6K, MSK2, and RSK enzymes
-
This compound
-
Kinase-specific substrate (e.g., S6K substrate peptide for p70S6K)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Workflow:
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
-
Reaction Setup:
-
In a 384-well plate, add the kinase assay buffer.
-
Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Add the respective kinase (p70S6K, MSK2, or RSK) to each well, except for the "no enzyme" control wells.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the kinase.
-
-
Kinase Reaction Initiation:
-
Prepare a mixture of the kinase-specific substrate and ATP in the kinase assay buffer.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for approximately 40 minutes.
-
-
Signal Generation:
-
Add the Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" controls).
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and the high concentration inhibitor as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound is a highly potent and selective inhibitor of p70S6K. However, at concentrations approximately 15- to 44-fold higher than its IC50 for p70S6K, it exhibits inhibitory activity against MSK2 and RSK. Researchers and drug development professionals should consider this cross-reactivity when designing experiments and interpreting results, especially when using LY-2584702 at higher concentrations. The provided experimental protocol offers a robust framework for independently verifying these findings and for the broader characterization of kinase inhibitors.
References
Efficacy of LY-2584702 Hydrochloride in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of LY-2584702 hydrochloride, a selective p70S6 Kinase (p70S6K) inhibitor, with other alternative cancer therapies. The information is supported by experimental data from preclinical studies to aid in the evaluation of its therapeutic potential.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of p70S6K, a key downstream effector in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[3] By targeting p70S6K, LY-2584702 aims to disrupt these oncogenic processes. This guide presents a comparative analysis of its efficacy against other inhibitors targeting the same pathway, providing valuable insights for cancer research and drug development.
Data Presentation
In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alternatives in various cancer cell lines. Lower IC50 values indicate higher potency.
| Drug | Target | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | p70S6K | HCT116 (Colon Carcinoma) | 0.1 - 0.24 | [4][5][6] |
| U87MG (Glioblastoma) | Not explicitly stated, but showed significant antitumor efficacy | [4][6] | ||
| A549 (Non-Small Cell Lung Cancer) | Proliferation significantly inhibited at 0.1 µM | [5] | ||
| SK-MES-1 (Non-Small Cell Lung Cancer) | Proliferation significantly inhibited at 0.6 µM | [5] | ||
| PF-4708671 | p70S6K | A549 (Non-Small Cell Lung Cancer) | Proliferation significantly inhibited at various concentrations (0.1-10 µM) | [7][8][9] |
| SK-MES-1 (Non-Small Cell Lung Cancer) | Proliferation significantly inhibited at various concentrations (0.1-10 µM) | [7][8][9] | ||
| NCI-H460 (Non-Small Cell Lung Cancer) | Proliferation significantly inhibited at various concentrations (0.1-10 µM) | [7][8][9] | ||
| AT7867 | Akt, p70S6K | Various human cancer cell lines | Growth inhibition observed | Not explicitly stated in provided abstracts |
| Everolimus (RAD001) | mTORC1 | MCF-7 (Breast Cancer) | ~0.001 - 0.01 | Not explicitly stated in provided abstracts |
| Various Breast Cancer Cell Lines | Wide range of IC50 values | Not explicitly stated in provided abstracts | ||
| Rapamycin | mTORC1 | MCF-7 (Breast Cancer) | ~0.001 - 0.01 | Not explicitly stated in provided abstracts |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[10][11][12][13][14]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound or alternative inhibitors for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death).[15][16][17][18][19]
-
Cell Treatment: Culture and treat cancer cells with this compound or other inhibitors as described for the cell viability assay.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22]
-
Cell Preparation and Treatment: Treat cells with the desired compounds as in the previous assays.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.
Mandatory Visualization
Signaling Pathway of this compound
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of LY-2584702.
Experimental Workflow for In Vitro Efficacy Testing
Caption: General workflow for assessing the in vitro efficacy of anticancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I trial of LY2584702 tosylate, a p70 S6 kinase inhibitor, in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] The p70S6K Specific Inhibitor PF-4708671 Impedes Non-Small Cell Lung Cancer Growth | Semantic Scholar [semanticscholar.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of LY-2584702 Hydrochloride, a p70S6K Inhibitor
This guide provides a comprehensive comparison of the preclinical efficacy of LY-2584702 hydrochloride, a selective inhibitor of the 70 kDa ribosomal protein S6 kinase (p70S6K), with other relevant inhibitors targeting the PI3K/Akt/mTOR signaling pathway. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance in both laboratory and living models.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of this compound and its alternatives has been evaluated through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant metrics.
Table 1: In Vitro Enzymatic Activity of p70S6K Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type |
| This compound | p70S6K | 4 | Kinase Assay |
| PF-4708671 | p70S6K1 | 160 (Ki of 20) | Cell-free kinase assay |
| M2698 | p70S6K, Akt1, Akt3 | 1 | Biochemical Assay |
| AT7867 | p70S6K, Akt1/2/3, PKA | 85 (p70S6K) | Cell-free kinase assay |
| Rapamycin | mTORC1 (indirectly inhibits p70S6K) | - | - |
Table 2: In Vitro Cellular Activity of p70S6K Inhibitors
| Compound | Cell Line(s) | Endpoint | IC50 (µM) |
| This compound | HCT116 (colon) | pS6 Inhibition | 0.1-0.24 |
| A549 (lung) | Proliferation | ~0.1 | |
| SK-MES-1 (lung) | Proliferation | ~0.6 | |
| PF-4708671 | HEK-293 | S6K1 Inhibition | 0.16 |
| M2698 | MDA-MB-468 (breast) | pS6 Inhibition | 0.011 |
| Panel of 81 cell lines | Proliferation | 0.3-1.1 (for 6/9 breast cancer lines) | |
| Rapamycin | H69, H345, H510 (SCLC) | p70S6K Dephosphorylation | ~0.0003 (half-maximal effect) |
In Vivo Efficacy: Xenograft Tumor Models
The anti-tumor activity of this compound and its comparators has been assessed in various preclinical xenograft models. The following table summarizes the key findings from these in vivo studies.
Table 3: In Vivo Efficacy of p70S6K Inhibitors in Xenograft Models
| Compound | Tumor Model | Host Strain | Dosing Regimen | Key Outcomes |
| This compound | HCT116 (colon) | Nude mice | 2.5 and 12.5 mg/kg, twice daily (BID) | Significant tumor growth reduction.[1] |
| U87MG (glioblastoma) | Nude mice | 2.5 and 12.5 mg/kg, BID | Significant single-agent efficacy.[1] | |
| M2698 | MDA-MB-468 (breast) | Nude mice | 10, 20, 30 mg/kg/day | Dose-dependent tumor growth inhibition, with regression at the highest dose. |
| U251 (glioblastoma, orthotopic) | Nude mice | 20 mg/kg, daily (M-F) | Reduced brain tumor burden and prolonged survival. | |
| PF-4708671 | Non-small cell lung cancer | Nude mice | Not specified | Inhibited tumor growth. |
| Breast cancer | Not specified | Not specified | Increased survival. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Assay (LanthaScreen™ TR-FRET)
This protocol is a representative example for determining the enzymatic activity of inhibitors against p70S6K.
-
Reagent Preparation :
-
Prepare a 2X kinase solution in 1X Kinase Buffer A.
-
Prepare a 2X substrate/2X ATP mixture. The substrate is typically a fluorescein-labeled peptide, and the ATP concentration is usually at the apparent Km for the kinase.
-
Prepare a 2X EDTA/2X terbium-labeled anti-phospho-substrate antibody solution in TR-FRET Dilution Buffer.
-
-
Kinase Reaction :
-
In a 384-well plate, add 5 µL of the 2X kinase solution to each well.
-
Add 5 µL of the 2X substrate/2X ATP mixture to initiate the reaction.
-
Mix the reagents and incubate for 1 hour at room temperature.
-
-
Detection :
-
Add 10 µL of the 2X EDTA/2X antibody mixture to stop the reaction and detect the phosphorylated product.
-
Mix and incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition :
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (fluorescein) to the donor (terbium) is calculated.
-
Cell Proliferation Assay (MTT)
This colorimetric assay is widely used to assess the effect of compounds on cell viability and proliferation.
-
Cell Seeding :
-
Harvest and count cells. Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. The optimal seeding density depends on the cell line's growth rate.
-
-
Compound Treatment :
-
After allowing the cells to adhere overnight (for adherent cells), replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation :
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition :
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization :
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading :
-
After incubating overnight in the dark at room temperature, measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in an animal model.
-
Animal Models :
-
Tumor Cell Implantation :
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to improve tumor take rate.
-
Inject a specific number of cells (e.g., 1 x 10^6 to 10 x 10^6) subcutaneously into the flank of each mouse.[5]
-
-
Tumor Growth Monitoring and Treatment Initiation :
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width² x length) / 2.[4]
-
Randomize mice into treatment and control groups.
-
-
Drug Administration :
-
Administer the test compound (e.g., this compound) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
-
Efficacy Evaluation :
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, biomarker analysis).
-
Visualizing the Data: Pathways, Workflows, and Comparisons
To further illustrate the context and findings of this comparative guide, the following diagrams have been generated using Graphviz.
Caption: Simplified p70S6K signaling pathway and points of inhibition.
Caption: Experimental workflow for evaluating p70S6K inhibitors.
Caption: Logical comparison of key p70S6K pathway inhibitors.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Application of Highly Immunocompromised Mice for the Establishment of Patient-Derived Xenograft (PDX) Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunodeficient Mice for Cancer Studies: Which host strain should I use? [jax.org]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Proper Disposal of LY-2584702 Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of LY-2584702 hydrochloride, a selective ATP-competitive inhibitor of p70S6K. While the Safety Data Sheet (SDS) for the tosylate salt of this compound indicates it is not classified as a hazardous substance, adherence to established laboratory waste management protocols is imperative.
Immediate Safety and Handling Considerations
Before disposal, ensure that all personnel handling this compound are familiar with its properties by reviewing the available Safety Data Sheet. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Disposal Procedures: A Step-by-Step Approach
The disposal of this compound, as a non-hazardous research compound, should be conducted in accordance with your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations. The following steps provide a general framework for proper disposal:
-
Consult Institutional Guidelines: The first and most critical step is to consult your organization's EHS department for their specific protocols for disposing of non-hazardous chemical waste. Institutional policies will dictate the appropriate disposal route, whether it be through a chemical waste pickup program, designated solid waste containers, or, in rare and explicitly approved cases, sanitary sewer disposal.
-
Solid Waste Disposal:
-
Unused or Surplus Material: If the compound is in its solid, powdered form, it should be disposed of in its original container if possible, with the label intact and legible.
-
Contaminated Materials: Items such as weighing boats, contaminated gloves, or paper towels should be collected in a designated solid chemical waste container. Do not dispose of these materials in regular laboratory trash bins that are handled by custodial staff.
-
Segregation: Ensure that this compound waste is not mixed with incompatible chemicals.
-
-
Liquid Waste Disposal:
-
Aqueous Solutions: Aqueous solutions of this compound should be collected in a designated aqueous waste container. It is crucial to ensure that the pH of the solution is within the neutral range (typically between 5.5 and 9.5) if your institution's guidelines permit pH neutralization prior to collection.
-
Solvent-Based Solutions: If this compound has been dissolved in an organic solvent, it must be disposed of in the appropriate flammable or halogenated solvent waste container. Never mix aqueous and organic waste streams.
-
Sewer Disposal Prohibited: Do not dispose of this compound solutions down the sanitary sewer unless you have received explicit approval from your institution's EHS department. Most research compounds are not suitable for sewer disposal.
-
Key Disposal Considerations
For clarity, the following table summarizes the crucial factors to consider for the disposal of this compound.
| Consideration | Guideline |
| Institutional Policy | Always consult and adhere to your organization's Environmental Health and Safety (EHS) guidelines for non-hazardous chemical waste. |
| Solid Waste | Dispose of in designated solid chemical waste containers. Do not use general laboratory trash bins. |
| Aqueous Solutions | Collect in designated aqueous waste containers. Neutralize pH to between 5.5 and 9.5 if permitted by institutional policy. |
| Organic Solvent Solutions | Collect in the appropriate solvent waste stream (e.g., flammable, halogenated). Do not mix with aqueous waste. |
| Sewer Disposal | Prohibited unless explicitly approved by your institution's EHS department. |
| Personal Protective Equipment | Always wear appropriate PPE (safety glasses, gloves, lab coat) when handling and disposing of the compound. |
Signaling Pathway of LY-2584702
LY-2584702 is a potent inhibitor of p70 ribosomal S6 kinase (p70S6K), a key downstream effector in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival. The diagram below illustrates the mechanism of action of LY-2584702 within this pathway.
Personal protective equipment for handling LY-2584702 hydrochloride
Essential Safety and Handling Guide for LY-2584702 Hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for personal safety and to maintain a secure laboratory environment. As a potent, biologically active small molecule, this compound should be handled with a high degree of caution, treating it as a potentially hazardous compound.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent inhalation, skin, and eye contact. The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable gown or dedicated lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield.[1][2] Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields.[1] Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan for Safe Handling
A systematic operational plan is crucial for the safe management of this compound within the laboratory, from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.[1]
-
Inventory: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.[1]
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage for the solid powder is at 4°C for moisture protection. Stock solutions can be stored at -20°C for several months.[3]
Experimental Protocols
Preparation of Stock Solutions:
Detailed protocols for preparing stock solutions are essential for experimental accuracy and safety. The solubility of this compound may vary, but for a similar form, the tosylate salt, solubility in DMSO is reported to be greater than 22.3 mg/mL.[3] To enhance solubility, warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath may be helpful.[3]
In Vitro Handling (Cell-based Assays):
For cell-based assays, LY-2584702 has been used to inhibit the phosphorylation of the S6 ribosomal protein (pS6) in HCT116 colon cancer cells with an IC50 of 0.1-0.24 μM.[3][4] When treating cell lines, such as A549 and SK-MES-1, concentrations around 0.1 µM to 0.6 µM have shown significant inhibition of proliferation after 24 hours.[5] All cell culture work with this compound should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1]
In Vivo Handling (Animal Studies):
In xenograft models using U87MG glioblastoma and HCT116 colon carcinoma cells, LY-2584702 has demonstrated significant single-agent efficacy at doses of 2.5 mg/kg and 12.5 mg/kg administered orally twice daily.[3][6] For oral dosing in mice, a common vehicle preparation involves dissolving the compound in a solution containing 0.25% Tween-80 and 0.05% antifoam.[7]
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that come into contact with the compound, including gloves, pipette tips, and empty vials, should be collected in a dedicated, sealed waste container labeled as "Hazardous Chemical Waste."
-
Decontamination: Non-disposable equipment should be thoroughly decontaminated.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
